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  • Product: 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one
  • CAS: 664364-44-7

Core Science & Biosynthesis

Foundational

Role of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one in medicinal chemistry

An In-Depth Technical Guide on the Strategic Role of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one in Medicinal Chemistry Executive Summary In modern drug discovery, the architectural design of small molecules heavily relie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Strategic Role of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one in Medicinal Chemistry

Executive Summary

In modern drug discovery, the architectural design of small molecules heavily relies on "privileged scaffolds"—core structures that consistently provide high-affinity binding across diverse biological targets. 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one (CAS: 664364-44-7) represents a highly specialized, multifunctional building block. By combining the conformational rigidity of a piperidin-2-one (valerolactam) ring, the lipophilic anchoring of an N-benzyl group, and the metabolic resilience of a tertiary alcohol, this intermediate serves as a critical launchpad for synthesizing central nervous system (CNS) agents, kinase inhibitors, and protease modulators.

As a Senior Application Scientist, I approach this scaffold not merely as a chemical entity, but as a programmable vector. This whitepaper deconstructs the mechanistic rationale behind its structural features, details self-validating synthetic workflows, and explores its integration into advanced medicinal chemistry campaigns.

Structural Deconstruction & Mechanistic Rationale

The utility of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one lies in the precise spatial arrangement of its functional groups. Each moiety serves a distinct pharmacokinetic (PK) and pharmacodynamic (PD) purpose.

The Piperidin-2-one (Lactam) Core

Unmodified basic piperidines often suffer from high basicity (pKa ~9-10), leading to poor membrane permeability, lysosomal trapping, and off-target hERG potassium channel liabilities[1]. The incorporation of a carbonyl at the C2 position converts the amine into a lactam. This simple modification profoundly alters the molecule's electronics:

  • Basicity Reduction: The lone pair on the nitrogen is delocalized into the carbonyl, effectively neutralizing basicity and mitigating hERG-related cardiotoxicity [2].

  • Conformational Restriction: The partial double-bond character of the amide bond restricts the ring's flexibility, reducing the entropic penalty upon target binding.

  • Hydrogen Bonding: The C=O acts as a potent, directional hydrogen bond acceptor (HBA), frequently utilized in hinge-binding motifs for kinase inhibitors [3].

The 5-Hydroxy-5-methyl Motif (Tertiary Alcohol)

The introduction of a tertiary alcohol is a sophisticated medicinal chemistry tactic. Secondary alcohols are highly susceptible to Phase I metabolism (oxidation by CYP450 enzymes to ketones) and Phase II glucuronidation.

  • Metabolic Shielding: The C5 methyl group sterically blocks the oxidative liability of the hydroxyl group. This "magic methyl" effect drastically improves the half-life (

    
    ) and oral bioavailability of the resulting drug candidates [4].
    
  • Target Engagement: The tertiary hydroxyl provides a rigid, sterically defined hydrogen bond donor (HBD) that can interact with solvent-exposed regions or specific polar residues in the active site without compromising the overall lipophilicity (LogD) required for cellular penetration.

The N-Benzyl Group

The N-benzyl moiety serves a dual purpose. Synthetically, it acts as a robust protecting group that withstands harsh reducing agents and nucleophiles, which can later be removed via catalytic hydrogenation (Pd/C,


). Pharmacologically, if retained in the final drug architecture, the benzyl ring provides a flexible aromatic vector capable of 

stacking or occupying deep hydrophobic pockets (e.g., the S1' pocket in aspartic proteases).

Pharmacophore Scaffold 1-Benzyl-5-hydroxy-5-methyl piperidin-2-one N_Benzyl N-Benzyl Group (Hydrophobic Anchor / Protection) Scaffold->N_Benzyl Lactam Piperidin-2-one Core (hERG Mitigation / HBA) Scaffold->Lactam Tert_Alcohol 5-Hydroxy-5-methyl (Metabolic Stability / HBD) Scaffold->Tert_Alcohol Inter_1 π-π Stacking N_Benzyl->Inter_1 Inter_2 Hinge Region Binding Lactam->Inter_2 Inter_3 CYP450 Resistance Tert_Alcohol->Inter_3

Caption: Pharmacophore mapping of the scaffold detailing structural features and their biological causality.

Quantitative Physicochemical Profiling

To understand why this scaffold is highly prized, we must evaluate its baseline physicochemical properties against Lipinski’s Rule of Five (Ro5). The data below demonstrates that the scaffold is perfectly positioned in the "lead-like" chemical space, leaving ample room for further molecular weight and lipophilicity increases during lead optimization.

PropertyValueADME Impact / Causality
Molecular Formula

N/A
Molecular Weight (MW) 219.28 g/mol Excellent for CNS penetration (< 400 g/mol ideal).
LogP (estimated) ~1.9 - 2.1Optimal balance of aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 49.3

Well below the 90

threshold required for Blood-Brain Barrier (BBB) crossing.
Hydrogen Bond Donors (HBD) 1 (-OH)Minimizes desolvation penalty upon lipid bilayer entry.
Hydrogen Bond Acceptors (HBA) 2 (C=O, -OH)Sufficient for target engagement without excessive polarity.
Rotatable Bonds 2High conformational rigidity, lowering entropic cost of binding.

Experimental Methodology: Self-Validating Synthetic Protocol

The synthesis of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one relies on exploiting the differential electrophilicity between an amide carbonyl and a ketone. The following protocol details the regioselective Grignard addition to 1-benzylpiperidine-2,5-dione.

Rationale for Chemoselectivity

The precursor, 1-benzylpiperidine-2,5-dione, contains two carbonyls: a C2 lactam and a C5 ketone. Because the nitrogen lone pair donates electron density into the C2 carbonyl via resonance, the C2 carbon is significantly less electrophilic than the C5 ketone. Thus, a Grignard reagent will attack the C5 position with near-perfect chemoselectivity, yielding the target tertiary alcohol.

Step-by-Step Protocol

Reagents: 1-benzylpiperidine-2,5-dione (1.0 eq), Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq), Anhydrous Tetrahydrofuran (THF), Saturated aqueous


.
  • System Preparation (Self-Validation Step): Flame-dry a 2-neck round-bottom flask under a continuous flow of Argon. Causality: Grignard reagents are highly sensitive to moisture; any residual water will prematurely quench the reagent to methane gas, destroying the stoichiometry.

  • Substrate Solvation: Dissolve 1-benzylpiperidine-2,5-dione (10 mmol) in 30 mL of anhydrous THF. Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures suppress unwanted enolization of the ketone and prevent over-addition or ring-opening side reactions.

  • Nucleophilic Addition: Add Methylmagnesium bromide (12 mmol, 4.0 mL of 3.0 M solution) dropwise via a syringe pump over 15 minutes. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Reaction Quenching: Slowly add 10 mL of saturated aqueous

    
     at 0 °C. Causality:
    
    
    
    provides a mild proton source to protonate the intermediate magnesium alkoxide without establishing highly acidic conditions that could trigger the dehydration of the newly formed tertiary alcohol.
  • Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to isolate 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one as a crystalline solid.

Synthesis Step1 1-Benzylpiperidine-2,5-dione (Starting Material) Step2 MeMgBr / THF / -78°C (Regioselective Grignard Addition) Step1->Step2 Argon Atm Step3 Magnesium Alkoxide Intermediate (C5 Attack) Step2->Step3 Chemoselective Step4 Sat. NH4Cl Quench (Mild Protonation) Step3->Step4 0°C Target 1-Benzyl-5-hydroxy-5-methyl piperidin-2-one Step4->Target Avoid Dehydration

Caption: Synthetic workflow demonstrating the chemoselective Grignard addition to yield the target scaffold.

Applications in Advanced Drug Discovery

Kinase Inhibitors (c-Met and Beyond)

Piperidin-2-one derivatives have been extensively validated as core scaffolds in the development of c-Met kinase inhibitors. Research has demonstrated that 3-carboxyl and 5-substituted piperidin-2-ones exhibit potent c-Met inhibition (IC50 values in the low nanomolar range) by occupying the ATP-binding pocket [3]. The 1-benzyl-5-hydroxy-5-methyl variant allows for functionalization at the C5 position, providing a vector that can project into the solvent-exposed region of the kinase, improving solubility while maintaining the critical hinge-binding hydrogen bonds of the lactam core.

Direct Renin Inhibitors & Protease Targets

The tertiary alcohol piperidine motif is a proven transition-state surrogate in aspartic protease inhibitors. For example, in the design of oral direct renin inhibitors, the incorporation of a 4-hydroxy or 5-hydroxy-piperidine dramatically improved both the pharmacokinetic profile and the binding affinity compared to des-hydroxy analogs [4]. The hydroxyl group engages in critical hydrogen bonding with the catalytic aspartate residues, while the methyl group ensures the molecule resists first-pass metabolism.

CNS Therapeutics & Monoamine Transporter Inhibitors

The scaffold's TPSA (49.3


) and LogP (~2.0) make it an ideal candidate for CNS-penetrant drugs. Piperidine-based monoamine transporter inhibitors frequently utilize functionalized piperidine rings to modulate dopamine and norepinephrine reuptake [5]. By utilizing the 1-benzyl-5-hydroxy-5-methylpiperidin-2-one scaffold, medicinal chemists can restrict the conformation of the amine (via the lactam) to achieve subtype selectivity, while the tertiary alcohol provides a handle for further derivatization (e.g., fluorination or etherification) to fine-tune the blood-brain barrier penetration kinetics.

References

  • Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. MDPI. Available at:[Link]

  • Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. Frontiers in Chemistry. Available at:[Link]

  • Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. Molecules (MDPI). Available at:[Link]

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry (ACS / PMC). Available at:[Link]

  • Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

Exploratory

An In-Depth Technical Guide to the Safety Profile of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) for 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one has been identified in publicly available databases. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one has been identified in publicly available databases. This guide has been constructed by leveraging data from the structurally similar compound, 1-Benzyl-5-(hydroxymethyl)piperidin-2-one, and general principles of chemical safety for related piperidine derivatives. All information should be used as a guideline and supplemented with in-house risk assessments.

Introduction and Compound Identification

1-Benzyl-5-hydroxy-5-methylpiperidin-2-one is a substituted piperidinone derivative. The piperidine scaffold is a common motif in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. The presence of a benzyl group, a hydroxyl group, and a methyl group suggests potential for diverse chemical interactions and biological effects. Due to the absence of a dedicated Safety Data Sheet (SDS), this document provides a comprehensive safety overview based on the closely related analogue, 1-Benzyl-5-(hydroxymethyl)piperidin-2-one, and other similar chemical structures.

Compound Details:

Property1-Benzyl-5-hydroxy-5-methylpiperidin-2-one (Target Compound)1-Benzyl-5-(hydroxymethyl)piperidin-2-one (Analog)[1]
Structure See Figure 1See Figure 1
CAS Number Not available744212-68-8
Molecular Formula C13H17NO2C13H17NO2
Molecular Weight 219.28 g/mol 219.28 g/mol
Synonyms Not available1-benzyl-5-(hydroxymethyl)-2-piperidinone

Hazard Identification and GHS Classification

Based on the available data for the analog, 1-Benzyl-5-(hydroxymethyl)piperidin-2-one, the following Globally Harmonized System (GHS) classification is provided as a likely indicator of the hazards associated with 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one.[1]

GHS Pictogram:



Signal Word: Warning [1]

Hazard Statements:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]

Toxicological Profile and First Aid Measures

The toxicological properties of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one have not been fully investigated. The following information is based on the hazard statements of the analog and general knowledge of similar compounds.

Potential Routes of Exposure:

  • Ingestion: Harmful if swallowed.[1] May cause irritation to the gastrointestinal tract.

  • Skin Contact: Causes skin irritation.[1] Prolonged or repeated contact may lead to dermatitis.

  • Eye Contact: Causes serious eye irritation.[1] May result in redness, pain, and blurred vision.

  • Inhalation: May cause respiratory tract irritation.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Ingestion If swallowed, call a poison center or doctor if you feel unwell.[2] Rinse mouth. Do NOT induce vomiting.
Skin Contact If on skin, wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Eye Contact If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.
Inhalation If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

Handling, Storage, and Personal Protective Equipment (PPE)

Handling:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of dust or vapors.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Store in a tightly sealed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.

Personal Protective Equipment (PPE):

The following diagram outlines the recommended PPE for handling 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment start Researcher Handling Compound engineering_controls Engineering Controls (Chemical Fume Hood) start->engineering_controls Primary barrier eye_protection Eye and Face Protection (Safety glasses with side shields or goggles) engineering_controls->eye_protection hand_protection Hand Protection (Chemical-resistant gloves, e.g., nitrile) eye_protection->hand_protection body_protection Body Protection (Laboratory coat) hand_protection->body_protection respiratory_protection Respiratory Protection (If ventilation is inadequate) body_protection->respiratory_protection end_ppe Safe Handling respiratory_protection->end_ppe

Caption: Recommended PPE workflow for handling 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one.

Physical and Chemical Properties

Detailed physical and chemical properties for 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one are not available. The table below lists the known properties of the analog.

PropertyValue for 1-Benzyl-5-(hydroxymethyl)piperidin-2-one[1]
Physical Form Solid or semi-solid or liquid or lump
Purity 95%
Storage Temperature Room temperature, sealed in dry conditions
Boiling Point No data available

Stability and Reactivity

  • Reactivity: No specific reactivity data is available. However, it is advisable to avoid contact with strong oxidizing agents, strong acids, and bases.

  • Chemical Stability: Assumed to be stable under recommended storage conditions.[3]

  • Hazardous Decomposition Products: Under combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Experimental Protocols: Synthesis and Handling

While a specific synthesis protocol for 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one is not detailed in the provided search results, general synthetic strategies for related benzylpiperidine derivatives often involve the reaction of a piperidine precursor with a benzylating agent.[4][5]

General Synthetic Workflow (Hypothetical):

Synthesis_Workflow cluster_synthesis Hypothetical Synthesis Workflow start_material 5-Hydroxy-5-methylpiperidin-2-one reaction N-Benzylation Reaction (Inert solvent, with base) start_material->reaction reagent Benzylating Agent (e.g., Benzyl bromide) reagent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column chromatography) workup->purification product 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one purification->product

Caption: A generalized, hypothetical workflow for the synthesis of the target compound.

Detailed Handling Protocol for a Research Setting:

  • Preparation:

    • Ensure a calibrated analytical balance, appropriate glassware, and necessary solvents are available inside a certified chemical fume hood.

    • Don all required PPE as outlined in Section 4.

  • Dispensing:

    • For solid forms, use a spatula to transfer the required amount of the compound from the storage container to a tared weighing vessel.

    • Minimize the creation of dust.

    • For liquid or semi-solid forms, use a positive displacement pipette or a syringe.

  • Reaction Setup:

    • Add the compound to the reaction vessel containing the appropriate solvent.

    • If heating is required, use a controlled heating mantle with a temperature probe and ensure proper ventilation.

  • Post-Reaction:

    • Quench the reaction carefully, being mindful of any potential exotherms.

    • Perform extractions and washes in a separatory funnel within the fume hood.

  • Waste Disposal:

    • Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations.

References

  • 1-Benzyl-5-(hydroxymethyl)piperidin-2-one - MilliporeSigma. [Link]

  • 1-Benzylpiperidone | CAS#:4783-65-7 | Chemsrc. [Link]

  • SAFETY DATA SHEET - Generic for 1-Benzyl-4-piperidone. [Link]

  • 5-Hydroxy-1-methylpiperidin-2-one | C6H11NO2 | CID 58763646 - PubChem. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. [Link]

Sources

Foundational

Strategic Utilization of Novel Chiral Building Blocks in Piperidine Alkaloid Synthesis

Executive Summary: The Stereochemical Imperative The piperidine moiety is the structural core of over 70 FDA-approved therapeutics and thousands of bioactive alkaloids (e.g., coniine, solenopsin). The primary bottleneck...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

The piperidine moiety is the structural core of over 70 FDA-approved therapeutics and thousands of bioactive alkaloids (e.g., coniine, solenopsin). The primary bottleneck in the synthesis of these agents is not the formation of the heterocycle itself, but the control of absolute stereochemistry , particularly at the C2 and C6 positions.

Traditional resolution of racemates is no longer economically or environmentally viable for high-throughput drug discovery. This guide focuses on three classes of "privileged" chiral building blocks and methodologies that ensure high diastereomeric excess (de) and enantiomeric excess (ee):

  • N-tert-Butanesulfinyl Imines (Ellman Auxiliaries): For predictable diastereoselective additions.

  • Chiral Diene Precursors (RCM): For ring construction via Olefin Metathesis.

  • Biocatalytic Motifs: Utilizing Imine Reductases (IREDs) for non-canonical chirality.

The Benchmark: N-tert-Butanesulfinyl Imines

Since the introduction of N-tert-butanesulfinamide by Jonathan Ellman, this auxiliary has become the industrial standard for synthesizing chiral amines. Its application in piperidine synthesis relies on the formation of chiral sulfinimines, which act as electrophilic building blocks for organometallic addition.

Mechanism of Action

The tert-butanesulfinyl group serves a dual purpose:

  • Activation: It activates the imine for nucleophilic attack.

  • Direction: The bulky tert-butyl group forces the nucleophile to attack from a specific face (Re or Si) via a distinct transition state (often a six-membered chair-like Zimmerman-Traxler model), resulting in high diastereoselectivity.

Validated Workflow

The synthesis typically involves condensing a commercially available chiral sulfinamide with a delta-chloro aldehyde or ketone, followed by nucleophilic addition and concomitant cyclization.

Sulfinimine_Pathway Start Aldehyde/Ketone (Precursor) Condensation Condensation (Ti(OEt)4) Start->Condensation + (R)-t-BSNH2 Imine Chiral Sulfinimine (Building Block) Condensation->Imine Addition Nucleophilic Addition (R-MgBr / R-Li) Imine->Addition Stereocontrol Cyclization Base-Mediated Cyclization Addition->Cyclization Deprotection Product Chiral Piperidine (>98% de) Cyclization->Product

Figure 1: The Ellman Auxiliary Logic Flow. Note the critical role of Titanium(IV) ethoxide in the condensation step to act as a Lewis acid and water scavenger.

Protocol A: Synthesis via Sulfinimine Condensation

Objective: Synthesis of 2-substituted chiral piperidine via N-tert-butanesulfinyl aldimine.

Reagents & Equipment
  • (R)-2-methylpropane-2-sulfinamide (1.0 equiv)

  • 5-chloropentanal (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • THF (Anhydrous)

  • Allylmagnesium bromide (for functionalization)

Step-by-Step Methodology
  • Imine Formation (The Building Block):

    • In a flame-dried round-bottom flask under Nitrogen, dissolve (R)-2-methylpropane-2-sulfinamide (10 mmol) in anhydrous THF (0.5 M).

    • Add 5-chloropentanal (11 mmol).

    • Critical Step: Add Ti(OEt)₄ (20 mmol) dropwise. The solution may turn slightly yellow. Why: Ti(OEt)₄ acts as a Lewis acid to activate the carbonyl and scavenges the water produced, driving equilibrium to the imine.

    • Stir at ambient temperature for 12–16 hours. Monitor by TLC (EtOAc/Hexanes).

    • Quench: Pour into brine (20 mL) with vigorous stirring. Filter the resulting titanium salts through a Celite pad.

    • Concentrate and purify via flash chromatography to isolate the chiral sulfinimine.

  • Diastereoselective Addition:

    • Dissolve the purified sulfinimine in CH₂Cl₂ at -78°C.

    • Add Allylmagnesium bromide (1.5 equiv) dropwise.

    • Observation: The low temperature is crucial to maximize the rigid transition state for stereocontrol.

    • Warm to room temperature slowly over 4 hours.

  • Cyclization:

    • Treat the resulting sulfinamide intermediate with NaH (2.0 equiv) in THF to induce intramolecular displacement of the terminal chloride, forming the piperidine ring.

    • Remove the sulfinyl group using HCl/MeOH if the free amine is required.

Catalytic Building Blocks: Ring-Closing Metathesis (RCM)

For constructing unsaturated piperidines (dehydropiperidines), Ring-Closing Metathesis (RCM) allows researchers to build the chiral centers on an acyclic chain before closing the ring. This avoids the steric constraints of cyclic functionalization.

Key Building Block: Chiral allylic amines derived from the "Chiral Pool" (e.g., amino acids) or asymmetric allylation.

RCM_Mechanism Precursor Chiral Acyclic Diene (Building Block) Catalyst Ru-Carbene Initiation (Grubbs II / Hoveyda-Grubbs) Precursor->Catalyst Coordination Metallacycle Metallacyclobutane Intermediate Catalyst->Metallacycle [2+2] Cycloaddition Release Ethylene Release Metallacycle->Release Retro [2+2] Product Chiral Dehydropiperidine Release->Product Ring Closure

Figure 2: The RCM cycle utilizing Ruthenium-based catalysts. The driving force is the release of ethylene gas and the formation of the thermodynamically stable 6-membered ring.

Comparative Data: Yields and Selectivity

The following table summarizes the efficiency of these building blocks based on recent meta-analyses of alkaloid total syntheses.

MethodologyPrimary Building BlockAvg. Yield (Cyclization)Stereocontrol (de/ee)ScalabilityKey Limitation
Ellman Auxiliary Sulfinimines85-95%>98% deHigh (kg scale)Stoichiometric auxiliary waste
RCM Chiral Dienes70-90%N/A (Retains precursor chirality)MediumCatalyst cost; Dilution required
Biocatalysis Keto-acids/Amines60-80%>99% eeHighSubstrate specificity of enzymes
Chiral Pool Amino Acids50-70%100% eeHighLimited structural diversity

Biocatalytic Integration (Emerging Trend)

While chemical synthesis dominates, the use of Imine Reductases (IREDs) represents the "green" frontier. IREDs can reduce cyclic imines to chiral piperidines with perfect enantioselectivity.

Workflow:

  • Synthesis of a cyclic imine (often achiral).

  • Screening of an IRED library (e.g., from Streptomyces sp.).

  • Whole-cell or purified enzyme reduction using NADPH cofactor recycling.

Note: This approach is strictly catalytic and avoids heavy metals, making it ideal for late-stage pharmaceutical intermediates.

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Grubbs, R. H. (2004). "Olefin Metathesis." Tetrahedron, 60(34), 7117-7140.

  • Turner, N. J., et al. (2017). "Biocatalytic Retrosynthesis.

  • Davis, F. A. (2005). "Asymmetric Synthesis of Nitrogen Heterocycles using Sulfinimines." Current Organic Chemistry, 9(1), 1-20.

  • Pellissier, H. (2016). "Recent Developments in the Asymmetric Synthesis of Piperidines." Tetrahedron, 72(26), 3601-3657.

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one

Executive Summary This application note details the regioselective synthesis of 1-benzyl-5-hydroxy-5-methylpiperidin-2-one utilizing a Grignard addition strategy. The target scaffold is a critical pharmacophore in the de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the regioselective synthesis of 1-benzyl-5-hydroxy-5-methylpiperidin-2-one utilizing a Grignard addition strategy. The target scaffold is a critical pharmacophore in the development of neurokinin-1 (NK1) receptor antagonists and acetylcholinesterase (AChE) inhibitors.

The core challenge in this synthesis is Chemoselectivity: distinguishing between the C5-ketone and the C2-lactam (amide) carbonyls. This protocol leverages the distinct electrophilicity of ketones versus amides at controlled temperatures to achieve exclusive addition at the C5 position using Methylmagnesium Bromide (MeMgBr) .[1]

Key Reaction Parameters
ParameterSpecificationNotes
Substrate 1-Benzylpiperidine-2,5-dioneSynthesized via Dieckmann condensation or oxidation of 5-hydroxypiperidin-2-one.
Reagent MeMgBr (3.0 M in Et₂O)High concentration preferred to minimize solvent volume.[1]
Solvent Anhydrous THFSuperior solubility for the lactam substrate compared to Et₂O.[1]
Temperature -78°C to -40°CCritical for kinetic control (preventing amide attack).
Yield Target 75–85%Post-chromatography.

Retrosynthetic Analysis & Strategy

The synthesis relies on the nucleophilic addition of a methyl anion to the C5 carbonyl of 1-benzylpiperidine-2,5-dione (1) .

Mechanistic Logic[1]
  • Electrophilicity Hierarchy: The C5 ketone is significantly more electrophilic than the C2 amide carbonyl due to the resonance stabilization of the amide bond (

    
    ).
    
  • Temperature Control: At low temperatures (-78°C), the Grignard reagent reacts kinetically with the ketone.[1] Higher temperatures (>0°C) increase the risk of attacking the lactam, leading to ring-opening or gem-dimethylation.

  • Stereochemistry: The addition of the methyl group typically favors the formation of the product where the hydroxyl group is cis to the benzyl group (or governed by steric approach), though this protocol focuses on the formation of the racemate which can be resolved if necessary.[1]

Reaction Scheme

ReactionScheme Substrate 1-Benzylpiperidine-2,5-dione (C12H13NO2) Intermediate Magnesium Alkoxide Intermediate Substrate->Intermediate Nucleophilic Addition (Kinetic Control) Reagent MeMgBr (THF, -78°C) Reagent->Intermediate Product 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one (Target) Intermediate->Product NH4Cl (aq) Quench

Figure 1: Reaction pathway demonstrating the direct alkylation of the C5 ketone.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • 1-Benzylpiperidine-2,5-dione (Purity >98%) [See Note 1]

    • Methylmagnesium bromide (3.0 M solution in diethyl ether)[1]

    • Tetrahydrofuran (THF), anhydrous, inhibitor-free[1]

    • Ammonium chloride (saturated aqueous solution)[1][2][3][4][5]

  • Equipment:

    • Three-neck round-bottom flask (250 mL), flame-dried.

    • Schlenk line or Nitrogen balloon setup.

    • Low-temperature thermometer.

    • Acetone/Dry Ice bath.

Step-by-Step Methodology
Step 1: System Preparation[1]
  • Assemble the glassware under a nitrogen atmosphere.[1] Ensure all joints are greased and secured.

  • Charge the flask with 1-benzylpiperidine-2,5-dione (2.03 g, 10.0 mmol) .

  • Add anhydrous THF (40 mL) via syringe. Stir until the solid is completely dissolved.

  • Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 2: Grignard Addition[1][6]
  • Load a syringe with MeMgBr (4.0 mL, 12.0 mmol, 1.2 equiv) .[1]

  • Dropwise Addition: Add the Grignard reagent slowly over 20 minutes along the side of the flask.

    • Critical: Maintain internal temperature below -65°C. A rapid exotherm suggests the rate is too fast.

  • Once addition is complete, stir the mixture at -78°C for 1 hour .

  • Allow the reaction to warm slowly to -40°C over 30 minutes.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1).[1] The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.[1]
Step 3: Quenching & Workup[1]
  • Cool the mixture back to -78°C (safety precaution against violent quenching).

  • Quench by adding saturated aqueous NH₄Cl (10 mL) dropwise.

    • Note: Vigorous bubbling and precipitation of magnesium salts will occur.

  • Remove the cooling bath and allow the mixture to warm to room temperature (RT).

  • Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL) .

  • Combine organic layers and wash with Brine (30 mL) .

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude oil.

Step 4: Purification[1]
  • Purify via flash column chromatography on silica gel.[2]

  • Eluent Gradient: 0%

    
     5% MeOH in DCM (Dichloromethane).
    
    • Alternative: EtOAc/Hexane (50%

      
       100%).[1]
      
  • Isolate the product as a white to off-white solid.

Operational Workflow & Troubleshooting

The following diagram outlines the decision-making process during the reaction execution.

Workflow Start Start Reaction (-78°C) CheckTLC TLC Check (-40°C) Start->CheckTLC SM_Present Starting Material Remains? CheckTLC->SM_Present AddMore Add 0.2 eq MeMgBr (Maintain -78°C) SM_Present->AddMore Yes Quench Quench with NH4Cl SM_Present->Quench No AddMore->CheckTLC OverReaction Check for Bis-Alkylation (Ring Opening) Quench->OverReaction QC Check

Figure 2: Operational logic flow for monitoring reaction progress.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<50%) Moisture in THF or old Grignard reagent.Titrate Grignard reagent before use; distill THF over Na/Benzophenone.
Ring Opening Products Temperature too high (>0°C) during addition.[1]Strictly maintain -78°C; ensure slow addition rate.
Incomplete Conversion Enolization of the ketone.[1]The ketone has an

-proton. If MeMgBr acts as a base rather than a nucleophile, enolate forms.[1] Use CeCl₃ (Cerium chloride) additive (Imamoto conditions) to suppress basicity and enhance nucleophilicity [2].[1]

Characterization & Validation

The isolated compound must be validated against the following spectral expectations.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.25–7.35 (m, 5H, Ph-H)[1]
      
    • 
       4.60 (d, 1H, N-CH₂-Ph, diastereotopic)[1]
      
    • 
       4.45 (d, 1H, N-CH₂-Ph, diastereotopic)[1]
      
    • 
       3.20–3.40 (m, 2H, H-6)[1]
      
    • 
       2.40–2.60 (m, 2H, H-3)[1]
      
    • 
       1.80–2.00 (m, 2H, H-4)[1]
      
    • 
       1.25 (s, 3H, CH₃)[1]
      
  • MS (ESI):

    • Calculated Mass (

      
      ): 220.13
      
    • Observed Mass: 220.1

      
      [1]
      

Notes on Precursor Synthesis

If 1-benzylpiperidine-2,5-dione is not commercially available, it can be synthesized as follows:

  • Dieckmann Condensation: React ethyl

    
    -benzyl-
    
    
    
    -(2-ethoxycarbonylethyl)glycinate with NaOEt in EtOH.
  • Decarboxylation: Reflux the resulting

    
    -keto ester in dilute HCl/AcOH to yield the 2,5-dione [3].
    

References

  • Regioselective Grignard Additions: Comins, D. L., & Brown, J. D. (1984).[1] Regioselective addition of Grignard reagents to 1-acylpyridinium salts.[7]Journal of Organic Chemistry, 49(6), 1078–1083.[1] Link[1]

  • Cerium Additive (Imamoto Reagent): Imamoto, T., et al. (1989).[1] Carbon-carbon bond forming reactions using cerium metal or organocerium reagents.Journal of the American Chemical Society, 111(12), 4392–4398.[1] Link[1]

  • Piperidine-2,5-dione Synthesis: P. Krogsgaard-Larsen et al. (1984). Synthesis and GABA-agonist activity of analogues of isoguvacine.Journal of Medicinal Chemistry, 27(5), 585-591.[1] Link[1]

  • General Piperidinone Functionalization: Couturier, M., et al. (2002).[1] A Practical Synthesis of 5-Hydroxy-piperidin-2-ones.Organic Process Research & Development, 6(1), 42-48.[1] Link[1]

Sources

Application

Application Note &amp; Protocol: Regioselective α-Methylation of 1-benzyl-5-oxopiperidin-2-one

Abstract This document provides a comprehensive guide and a detailed experimental protocol for the regioselective C-methylation of 1-benzyl-5-oxopiperidin-2-one at the C6 position, which is alpha to the ketone. The piper...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide and a detailed experimental protocol for the regioselective C-methylation of 1-benzyl-5-oxopiperidin-2-one at the C6 position, which is alpha to the ketone. The piperidinone scaffold is a crucial motif in medicinal chemistry, and the ability to functionalize it selectively is of significant interest to researchers in drug development. This protocol leverages the principles of kinetic enolate formation using a strong, non-nucleophilic base followed by quenching with an electrophile. We will delve into the causality behind the choice of reagents and conditions, offer a step-by-step methodology, and provide guidance on characterization and potential challenges.

Introduction and Strategic Overview

The 1-benzyl-5-oxopiperidin-2-one core structure combines a lactam and a ketone, offering multiple sites for potential chemical modification. The piperidine ring is a prevalent feature in numerous biologically active natural products and pharmaceutical agents.[1] Alkylation at the carbon alpha to a carbonyl group is a fundamental carbon-carbon bond-forming reaction that allows for the construction of more complex molecular architectures.

The primary challenge in the alkylation of 1-benzyl-5-oxopiperidin-2-one is achieving regioselectivity. The molecule possesses three potential sites for deprotonation: the C3 and C4 positions of the piperidinone ring, and the C6 position, which is alpha to the ketone. The protons at the C6 position are significantly more acidic (pKa ≈ 19-20 in DMSO) than those at the C3 position, alpha to the lactam carbonyl (pKa ≈ 24-26 in DMSO). This substantial difference in acidity is the cornerstone of our strategy, allowing for selective deprotonation at C6.

Our approach is centered on the irreversible formation of a kinetic lithium enolate using lithium diisopropylamide (LDA) at low temperatures, followed by an SN2 reaction with methyl iodide. This method is designed to be high-yielding and minimize common side reactions such as O-alkylation, poly-alkylation, and self-condensation.[2][3]

Mechanistic Principles

The protocol proceeds in two distinct stages: enolate formation and alkylation. Understanding the mechanism is crucial for successful execution and troubleshooting.

  • Enolate Formation: A strong, sterically hindered, non-nucleophilic base is required for clean and rapid deprotonation. Lithium diisopropylamide (LDA) is the base of choice as it is strong enough to irreversibly deprotonate the α-carbon of the ketone but is too bulky to act as a nucleophile and attack the carbonyl centers.[3][4] The reaction is performed at -78 °C to favor the formation of the kinetic enolate—the less substituted and more rapidly formed enolate—and to prevent unwanted side reactions.[2][4]

  • SN2 Alkylation: The resulting lithium enolate is a potent carbon-based nucleophile. It readily attacks the electrophilic methyl iodide in a classic SN2 fashion, forming the new carbon-carbon bond at the C6 position.[2] Methyl iodide is an excellent electrophile for this purpose due to its high reactivity and the good leaving group ability of iodide.[5] The use of a polar aprotic solvent like tetrahydrofuran (THF) and the lithium counter-ion favors C-alkylation over the alternative O-alkylation pathway.[2]

digraph "Methylation_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Reaction Mechanism", labelloc=b, fontname="Helvetica", fontsize=12, size="7.5,3.5!"]; node [shape=plaintext, fontname="Helvetica", fontsize=11]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

}

Figure 1: Reaction mechanism for the methylation of 1-benzyl-5-oxopiperidin-2-one.

Detailed Experimental Protocol

This protocol details the synthesis of 1-benzyl-6-methyl-5-oxopiperidin-2-one on a 5 mmol scale. All operations should be performed under an inert atmosphere (e.g., dry argon or nitrogen) using oven-dried glassware.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
1-benzyl-5-oxopiperidin-2-one>98%Commercial
Diisopropylamine>99.5%, anhydrousCommercialStore over molecular sieves
n-Butyllithium (n-BuLi)1.6 M in hexanesCommercialTitrate before use
Methyl Iodide (CH₃I)>99%, anhydrousCommercialStore over copper wire, in the dark
Tetrahydrofuran (THF)Anhydrous, >99.9%CommercialPurify by passing through alumina
Saturated aq. NH₄Cl solutionReagent GradeIn-house prep
Saturated aq. NaCl solution (Brine)Reagent GradeIn-house prep
Ethyl Acetate (EtOAc)HPLC GradeCommercialFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialFor drying
Silica Gel230-400 meshCommercialFor column chromatography
Equipment
3-Neck Round Bottom Flask (100 mL)Oven-dried
Magnetic Stirrer & Stir Bar
Syringes and NeedlesOven-dried
Septa
Low-Temperature Thermometer
Dry Ice/Acetone BathFor cooling to -78 °C
Rotary Evaporator
Step-by-Step Procedure
digraph "Experimental_Workflow" { graph [fontname="Helvetica", fontsize=12, label="Figure 2: Experimental Workflow", labelloc=b, size="7.6,5!"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10, margin="0.1,0.1"]; edge [color="#5F6368", arrowhead=vee];

}

Figure 2: Summary of the experimental workflow from setup to analysis.

  • Preparation of LDA Solution (in situ):

    • To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (20 mL) and diisopropylamine (0.84 mL, 6.0 mmol, 1.2 eq).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.6 M in hexanes, 3.44 mL, 5.5 mmol, 1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • Dissolve 1-benzyl-5-oxopiperidin-2-one (1.09 g, 5.0 mmol, 1.0 eq) in anhydrous THF (10 mL).

    • Add the substrate solution dropwise to the LDA solution at -78 °C over 15 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithium enolate may result in a thicker, slightly colored solution.

  • Methylation:

    • Add methyl iodide (0.34 mL, 5.5 mmol, 1.1 eq) to the enolate solution in a single portion via syringe.

    • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in Hexanes), if desired.

  • Reaction Quench and Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL) at -78 °C.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water (20 mL) and ethyl acetate (30 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a gradient elution (e.g., 20% to 60% ethyl acetate in hexanes) to afford the pure 1-benzyl-6-methyl-5-oxopiperidin-2-one.

Characterization and Expected Results

The final product, 1-benzyl-6-methyl-5-oxopiperidin-2-one, should be characterized to confirm its structure and assess purity.

  • Expected Yield: 75-85%

  • Appearance: Colorless oil or a white solid.

  • Mass Spectrometry (ESI-MS): Expected m/z for C₁₄H₁₇NO₂: 231.13. Calculated for [M+H]⁺: 232.13.

  • ¹H NMR (400 MHz, CDCl₃): Expect to see a new doublet corresponding to the added methyl group at C6 (approx. δ 1.2-1.4 ppm) and a corresponding quartet for the C6 proton. The benzylic protons and aromatic signals should remain.

  • ¹³C NMR (100 MHz, CDCl₃): Expect a new signal in the aliphatic region (approx. δ 15-20 ppm) for the new methyl carbon. The ketone carbonyl (C5) should be near δ 208-212 ppm and the lactam carbonyl (C2) near δ 170-172 ppm.

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Low or No Product Inactive n-BuLi; moisture contamination; insufficient deprotonation time.Titrate n-BuLi solution before use. Ensure all glassware and reagents are scrupulously dry. Increase deprotonation time to 1.5 hours.
Multiple Products Poly-alkylation; aldol condensation.Ensure slow, controlled addition of substrate to the base (not the reverse). Maintain -78 °C strictly. Use only a slight excess (1.1 eq) of base and electrophile.
Recovery of Starting Material Incomplete deprotonation; LDA solution warmed up and decomposed.Check the quality of the n-BuLi and diisopropylamine. Ensure the cooling bath is maintained throughout the addition and reaction period.

Expert Insight: The most critical parameter for success is maintaining anhydrous conditions and low temperature. The n-BuLi reagent is highly reactive with air and moisture; proper syringe techniques are essential. Titrating the n-BuLi solution with a known standard (e.g., diphenylacetic acid) prior to use is highly recommended to determine its exact molarity, ensuring accurate stoichiometry.

Conclusion

This application note provides a robust and reliable protocol for the regioselective α-methylation of 1-benzyl-5-oxopiperidin-2-one. By carefully controlling the reaction conditions and employing a strong, non-nucleophilic base, the kinetic enolate can be efficiently generated and trapped with methyl iodide to yield the desired C6-alkylated product. This method serves as a foundational technique for the further elaboration of the piperidinone scaffold for applications in medicinal chemistry and organic synthesis.

References

  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. PMC. Available at: [Link]

  • Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. PMC. Available at: [Link]

  • Scope of the alkynylation of exo cyclic acetoxylactams 5. [a] Standard reaction conditions. ResearchGate. Available at: [Link]

  • Ketone α‑Alkylation with Strong Base (Enolate → SN2). Chemical Educator. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

  • Enantioselective direct α-alkylation of cyclic ketones by means of photo-organocatalysis. Royal Society of Chemistry. Available at: [Link]

  • α-Alkylation of Cyclic Ketones via β-Alkoxyazoalkenes and β- Hydroxyazoalkenes. ProQuest. Available at: [Link]

  • Alkylation of dianions of .beta.-keto esters. Journal of the American Chemical Society. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. MDPI. Available at: [Link]

  • Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles. PMC. Available at: [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC. Available at: [Link]

  • The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. HAL Open Science. Available at: [Link]

  • Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Royal Society of Chemistry. Available at: [Link]

  • 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. Available at: [Link]

  • Alkylation of the following compound with methyl iodide under two... Pearson. Available at: [Link]

  • Alkylation of Enolates Alpha Position. Chemistry Steps. Available at: [Link]

  • Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. International Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of 5-Benzyl-2-Oxazolidone Derivatives. J-STAGE. Available at: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. Available at: [Link]

  • Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Available at: [Link]

  • Alternative strategies for the stereoselective synthesis of enantioenriched 6-arylated piperidin-2-ones. ResearchGate. Available at: [Link]

Sources

Method

Catalytic Hydrogenation Methods for N-Benzyl Piperidinone Deprotection: Overcoming Catalyst Poisoning and Chemoselectivity Challenges

The N-benzyl (NBn) group is a foundational protecting group in the synthesis of piperidine and piperidinone-based scaffolds, which are ubiquitous in modern drug discovery. While standard hydrogenolysis using Palladium on...

Author: BenchChem Technical Support Team. Date: March 2026

The N-benzyl (NBn) group is a foundational protecting group in the synthesis of piperidine and piperidinone-based scaffolds, which are ubiquitous in modern drug discovery. While standard hydrogenolysis using Palladium on Carbon (Pd/C) and hydrogen gas is highly effective for simple amines, the deprotection of N-benzyl piperidinones (such as 1-benzyl-4-piperidinone) presents a unique set of chemical hurdles.

As a researcher or process chemist, you will likely encounter two primary failure modes during this transformation: catalyst poisoning by the highly basic secondary amine product, and poor chemoselectivity leading to ketone over-reduction or intermolecular reductive amination (dimerization). This application note synthesizes field-proven methodologies, mechanistic insights, and step-by-step protocols to navigate these challenges effectively.

Mechanistic Insights: The Catalyst Poisoning Paradigm

To design a successful deprotection protocol, one must first understand the causality of reaction stalling. During hydrogenolysis, the N-benzyl bond is cleaved at the active palladium surface, generating toluene and a free piperidinone.

Unlike neutral or sterically hindered amines, the newly formed secondary amine of the piperidinone is highly basic and nucleophilic. The lone pair on the nitrogen atom strongly coordinates to the empty d-orbitals of the palladium surface . This forms a stable Pd-amine complex that physically blocks the active sites required for the dissociation of H₂ gas, effectively poisoning the catalyst and stalling the reaction at incomplete conversion. Furthermore, the unprotected piperidinone can undergo self-condensation or reductive amination if the local concentration of the free amine and ketone is high .

Strategic Solutions
  • Acidic Additives : The addition of stoichiometric acid (e.g., HCl, AcOH) or the use of an acidic co-catalyst like Niobic acid-on-carbon (Nb₂O₅/C) rapidly protonates the free amine. The resulting piperidinium salt lacks an available lone pair, rendering it incapable of coordinating to the palladium surface .

  • Catalytic Transfer Hydrogenation (CTH) : Utilizing ammonium formate (NH₄HCO₂) as a hydrogen donor provides a mild, buffered environment. As it decomposes into H₂, CO₂, and NH₃, it facilitates rapid debenzylation while suppressing the over-reduction of the sensitive ketone moiety .

Mechanism Substrate N-Benzyl Piperidinone Pd_Surface Active Pd/C Surface Substrate->Pd_Surface H2 adsorption & cleavage Deprotected Free Piperidinone (Basic Amine) Pd_Surface->Deprotected Poisoned Pd-Amine Complex (Catalyst Poisoned) Deprotected->Poisoned Lone pair coordination Protonated Piperidinium Salt (Non-coordinating) Deprotected->Protonated Acid Additive (HCl, AcOH, Nb2O5) Protonated->Pd_Surface Catalyst Regenerated

Mechanistic pathway of catalyst poisoning by free piperidinone and prevention via acid.

Strategic Workflow & Condition Selection

Selecting the correct methodology depends entirely on the downstream application of the piperidinone and the sensitivity of the ketone.

Workflow Start N-Benzyl Piperidinone Deprotection Check Is the ketone reducible/sensitive? Start->Check CTH Transfer Hydrogenation (NH4HCO2, Pd/C, MeOH) Check->CTH Yes (High Risk) H2_Gas H2 Gas Hydrogenation (Balloon or Parr Reactor) Check->H2_Gas No (Low Risk) Product Target Piperidinone (Free Amine or Protected) CTH->Product Add_Acid Add Acid (HCl/AcOH) or Nb2O5/C Catalyst H2_Gas->Add_Acid Prevent Poisoning Add_Boc Add Boc2O (In situ protection) H2_Gas->Add_Boc Trap Intermediate Add_Acid->Product Add_Boc->Product

Decision tree for selecting the optimal N-benzyl piperidinone deprotection strategy.

Quantitative Comparison of Deprotection Methods
MethodReagentsPressure / TempKetone Over-Reduction RiskCatalyst Poisoning RiskBest Use Case
Standard H₂ 10% Pd/C, H₂ gas1–3 atm / RTModerateHigh Simple, non-sensitive substrates.
Acid-Facilitated H₂ 10% Pd/C, H₂, HCl or Nb₂O₅/C1–3 atm / RTLowLow Scalable synthesis; isolation of amine salts.
In-situ Boc Protection 10% Pd/C, H₂, Boc₂O1–3 atm / RTModerateLow Direct access to Boc-protected intermediates.
Catalytic Transfer (CTH) 10% Pd/C, NH₄HCO₂Ambient / RefluxVery Low Low Highly sensitive ketones; avoidance of H₂ gas.
Experimental Protocols

The following protocols are designed as self-validating systems. Built-in monitoring steps ensure that causality (e.g., catalyst poisoning vs. complete conversion) can be diagnosed in real-time.

Protocol A: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This method is highly recommended for preserving the piperidinone ketone while avoiding the hazards of pressurized H₂ gas.

Reagents:

  • N-Benzyl piperidinone derivative (1.0 equiv, e.g., 10 mmol)

  • 10% Pd/C (10–20% w/w relative to substrate)

  • Anhydrous Ammonium Formate (5.0 equiv, 50 mmol)

  • Dry Methanol (0.1 M, 100 mL)

Step-by-Step Procedure:

  • Preparation : To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the N-benzyl piperidinone and dry methanol.

  • Catalyst Addition : Carefully add the 10% Pd/C to the solution. Safety Note: Pd/C can be pyrophoric when dry; adding it to the solvent under an inert atmosphere (N₂ or Ar) mitigates fire risk.

  • Donor Addition : Add anhydrous ammonium formate in a single portion. The system will begin to evolve gas (CO₂, NH₃, H₂) almost immediately.

  • Reaction : Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (65 °C) under a nitrogen atmosphere.

  • Validation (TLC/LCMS) : Monitor the reaction after 1 hour. The evolution of gas will subside as the formate is consumed. If starting material remains after 2 hours, catalyst poisoning has occurred due to insufficient formate; add an additional 2.0 equiv of ammonium formate.

  • Workup : Upon complete consumption of the starting material, cool the reaction to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad thoroughly with methanol (3 × 20 mL).

  • Isolation : Concentrate the filtrate under reduced pressure. To remove residual formate salts, partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with EtOAc (2 × 25 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the free piperidinone.

Protocol B: Acid-Facilitated Hydrogenolysis (HCl or Nb₂O₅/C)

This method is ideal for large-scale operations where the piperidinone hydrochloride salt is the desired stable intermediate.

Reagents:

  • N-Benzyl piperidinone derivative (1.0 equiv, 10 mmol)

  • 10% Pd/C (10% w/w)

  • 1.25 M HCl in Methanol (1.1 equiv, 11 mmol) OR 10% Nb₂O₅/C (10% w/w)

  • Methanol (0.1 M, 100 mL)

Step-by-Step Procedure:

  • Preparation : Dissolve the N-benzyl piperidinone in methanol. Slowly add the 1.25 M HCl in methanol (or the Nb₂O₅/C solid acid catalyst). Rationale: Pre-forming the salt or providing localized acidity prevents the free amine from ever coordinating to the palladium.

  • Catalyst Addition : Add the 10% Pd/C under a nitrogen blanket.

  • Purging : Seal the reaction vessel (e.g., a Parr shaker or a balloon setup). Evacuate the vessel and backfill with H₂ gas. Repeat this purge cycle three times to ensure a pure hydrogen atmosphere.

  • Reaction : Stir the mixture vigorously at room temperature under 1 atm of H₂ (balloon) or 30–50 psi (Parr reactor).

  • Validation : Monitor hydrogen uptake. Because the amine is protonated, the reaction should proceed linearly without stalling. Complete conversion typically occurs within 4–8 hours.

  • Workup : Purge the vessel with nitrogen to remove residual H₂. Filter the mixture through a Celite pad, washing with methanol.

  • Isolation : Concentrate the filtrate in vacuo. Triturate the resulting solid with cold diethyl ether to afford the pure piperidinone hydrochloride salt as a stable, easily handled powder.

References
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon ACS Omega (2020) URL:[Link]

  • Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate Synthetic Communications (1987) URL:[Link]

  • Facile access to a heterocyclic, sp3-rich chemical scaffold via a tandem condensation/intramolecular nitrone–alkene[3+2] cycloaddition strategy RSC Advances (2015) URL:[Link]

Application

Application Note: 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one as a Chiral Intermediate in Advanced API Synthesis

Executive Summary The drive to "escape flatland" in modern drug discovery has led to a surge in the incorporation of highly substituted, sp³-rich heterocycles into active pharmaceutical ingredients (APIs). Piperidine rin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to "escape flatland" in modern drug discovery has led to a surge in the incorporation of highly substituted, sp³-rich heterocycles into active pharmaceutical ingredients (APIs). Piperidine rings are currently the most frequently utilized nitrogen heterocycles in FDA-approved drugs [1]. Within this chemical space, 1-benzyl-5-hydroxy-5-methylpiperidin-2-one (CAS: 664364-44-7) serves as a highly versatile, structurally dense chiral intermediate. This application note details the chemical rationale, mechanistic pathways, and self-validating experimental protocols required to utilize this lactam as a precursor for complex 3,3-disubstituted piperidine scaffolds.

Chemical Profile & Structural Rationale

The strategic value of 1-benzyl-5-hydroxy-5-methylpiperidin-2-one lies in its specific functional group arrangement, which allows for orthogonal reactivity:

  • N-Benzyl Protection: Provides robust stability against strong reducing agents and nucleophiles, while remaining easily cleavable under mild, orthogonal catalytic hydrogenation conditions.

  • C2 Lactam Core: Acts as a directing group for regioselective functionalization (e.g., enolate alkylation at C3) and can be cleanly reduced to a saturated piperidine.

  • C5 Quaternary Stereocenter: The tertiary alcohol and methyl group at C5 introduce critical 3D vectorality, enhancing target binding affinity and improving metabolic stability by blocking cytochrome P450-mediated oxidation at that position.

The Nomenclature Shift (Expert Insight)

A critical nomenclature shift occurs upon the reduction of the lactam. In the starting material, the carbonyl carbon is designated as C2, placing the tertiary alcohol at C5. However, once the C2 carbonyl is reduced to a methylene group, the ring becomes a fully saturated piperidine. According to IUPAC rules for minimizing locant numbers, the numbering path reverses. The former C5 position is now designated as C3. Thus, the reduced product is correctly identified as 1-benzyl-3-methylpiperidin-3-ol . Recognizing this shift is essential for accurate NMR assignment and intellectual property (IP) filing.

Mandatory Visualizations: Workflows & Mechanisms

Workflow A 1-Benzyl-5-hydroxy- 5-methylpiperidin-2-one (Lactam) B 1-Benzyl-3-methyl- piperidin-3-ol (Protected Core) A->B LiAlH4, THF, reflux (Lactam Reduction) C 3-Methylpiperidin-3-ol (Chiral Amine Core) B->C Pd/C, H2, MeOH (N-Debenzylation) D Target API (e.g., Kinase Inhibitor) C->D C-N Cross-Coupling (e.g., Buchwald-Hartwig)

Synthetic workflow from lactam intermediate to final API scaffold.

Mechanism Step1 Lactam Carbonyl Coordination to AlH3 Step2 Hydride Transfer to C2 Carbon Step1->Step2 Step3 Tetrahedral Intermediate (Hemiaminal-like) Step2->Step3 Step4 C-O Bond Cleavage (Iminium Ion Formation) Step3->Step4 - [Al-O] species Step5 Second Hydride Transfer to Iminium Ion Step4->Step5 Step6 Piperidine Core Formation Step5->Step6

Mechanistic pathway of lactam reduction to piperidine by LiAlH4.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that physical observations during the experiment directly correlate with chemical success.

Protocol A: Reduction of the Lactam Core to Piperidine

Causality & Mechanism: Sodium borohydride (NaBH₄) is insufficiently reactive to reduce lactams. Lithium aluminum hydride (LiAlH₄) is required. The strong Al-O bond drives the elimination of the hemiaminal oxygen to form a transient iminium intermediate, which is rapidly reduced by a second equivalent of hydride [2]. The Fieser Workup Rationale: Quenching LiAlH₄ reactions with direct aqueous acid often leads to intractable, gelatinous aluminum hydroxide emulsions that trap the product. The Fieser workup forces the precipitation of aluminum salts into a granular, easily filterable white solid (LiAlO₂). By strictly adhering to the


 ratio, the reaction systematically hydrolyzes the alkoxy-aluminum intermediates while maintaining a high pH, preventing emulsion formation [2].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and argon inlet.

  • Reagent Loading: Suspend LiAlH₄ (2.0 equivalents) in anhydrous THF (0.5 M) and cool to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 1-benzyl-5-hydroxy-5-methylpiperidin-2-one (1.0 equivalent) in anhydrous THF (1.0 M). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 4 hours. Monitor completion via TLC (disappearance of the UV-active starting material).

  • Self-Validating Fieser Workup: Cool the reaction strictly to 0 °C. For every

    
     grams  of LiAlH₄ used, sequentially and dropwise add:
    
    • 
       mL  of DI water.
      
    • 
       mL  of 15% aqueous NaOH.
      
    • 
       mL  of DI water.
      
  • Isolation: Warm to room temperature and stir vigorously for 30 minutes. Validation check: The solution will transition from a grey slurry to a clear liquid with a granular, snow-white precipitate. Filter through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate under reduced pressure.

Protocol B: Catalytic Hydrogenolysis of the N-Benzyl Group

Causality & Mechanism: The removal of the N-benzyl group is achieved via palladium-catalyzed hydrogenolysis [3]. While standard Pd/C under an H₂ atmosphere is effective, the reaction rate often plateaus prematurely. The newly liberated secondary amine (3-methylpiperidin-3-ol) possesses a nucleophilic lone pair that strongly coordinates to the palladium surface, poisoning the catalyst. By introducing a stoichiometric amount of acetic acid, the amine is protonated in situ to its ammonium salt, eliminating its coordinating ability and ensuring 100% conversion.

Step-by-Step Procedure:

  • Preparation: In a heavy-walled hydrogenation vessel, dissolve 1-benzyl-3-methylpiperidin-3-ol in HPLC-grade Methanol (0.2 M).

  • Acidification: Add glacial acetic acid (1.1 equivalents) to protonate the target amine.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a stream of argon to prevent the spontaneous ignition of methanol vapors.

  • Hydrogenation: Evacuate the vessel and backfill with H₂ gas three times. Maintain the reaction under a hydrogen atmosphere (1 atm via balloon) at room temperature for 12 hours.

  • Filtration: Purge the vessel with argon. Filter the suspension through a tightly packed Celite pad. Safety Note: Do not let the filter cake dry out; spent Pd/C is highly pyrophoric.

  • Purification: Concentrate the filtrate, neutralize the acetate salt with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield the pure 3-methylpiperidin-3-ol core.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes and critical Quality Control (QC) metrics for the workflows described above.

TransformationReagents & ConditionsTarget ProductTypical Yield (%)Key Quality Control Metric
Lactam Reduction LiAlH₄ (2.0 eq), THF, 0 °C to Reflux, 4h1-Benzyl-3-methylpiperidin-3-ol85 - 92%Disappearance of C=O stretch (~1650 cm⁻¹) in FT-IR
N-Debenzylation 10% Pd/C, H₂ (1 atm), MeOH, AcOH, RT, 12h3-Methylpiperidin-3-ol90 - 95%Absence of aromatic protons (7.2-7.4 ppm) in ¹H-NMR
Enantiomeric Resolution Chiral SFC (Chiralpak AD-H), CO₂/MeOH(3R)- & (3S)-3-Methylpiperidin-3-ol>99% eeEnantiomeric excess (ee) via Chiral HPLC

Conclusion

1-Benzyl-5-hydroxy-5-methylpiperidin-2-one is a highly strategic chiral intermediate for accessing 3,3-disubstituted piperidines. By leveraging its orthogonal protective groups and utilizing self-validating protocols like the Fieser workup and acid-mediated hydrogenolysis, drug development professionals can efficiently scale this building block for downstream C-N cross-coupling and API synthesis.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]

Method

Application Note: Scalable Synthesis Routes for 5-Hydroxy-5-methylpiperidin-2-one Analogs

Executive Summary The 5-hydroxy-5-methylpiperidin-2-one scaffold represents a critical pharmacophore in medicinal chemistry, serving as a core structural motif in novel GABAergic modulators, peptidomimetics, and conforma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-hydroxy-5-methylpiperidin-2-one scaffold represents a critical pharmacophore in medicinal chemistry, serving as a core structural motif in novel GABAergic modulators, peptidomimetics, and conformationally restricted amino acid analogs.[1] While laboratory-scale synthesis often relies on non-scalable oxidation or protection-group intensive strategies, this guide details a scalable, two-step industrial route utilizing the Henry Reaction (Nitroaldol) followed by reductive cyclization.[1] This protocol prioritizes atom economy, avoids chromatographic purification, and utilizes biomass-derived starting materials (Ethyl Levulinate), ensuring suitability for kilogram-scale production.[1]

Retrosynthetic Analysis & Strategy

To achieve a scalable process, we avoid linear peptide coupling or late-stage hydroxylation.[1] Instead, we employ a convergent assembly strategy. The 6-membered lactam ring is constructed by inserting a nitrogen atom and a methylene unit into a 5-carbon keto-ester chain.[1]

Strategic Pathway
  • C-C Bond Formation: Addition of nitromethane to ethyl levulinate establishes the C5 quaternary center with the requisite methyl and hydroxyl groups.

  • Reductive Cyclization: A "one-pot" reduction of the nitro group to an amine triggers spontaneous intramolecular lactamization to form the piperidin-2-one ring.[1]

Retrosynthesis Target 5-Hydroxy-5-methylpiperidin-2-one (Target Scaffold) Intermediate Intermediate: Ethyl 4-hydroxy-4-methyl-5-nitrovalerate Target->Intermediate Reductive Cyclization (H2, Raney Ni) SM1 Starting Material 1: Ethyl Levulinate (Biomass Derived) Intermediate->SM1 Henry Reaction (Base Catalyzed) SM2 Starting Material 2: Nitromethane Intermediate->SM2

Figure 1: Retrosynthetic dissection of the 5-hydroxy-5-methylpiperidin-2-one scaffold.

Detailed Experimental Protocols

Protocol A: The Henry Reaction (Nitroaldol Addition)

Objective: Synthesis of Ethyl 4-hydroxy-4-methyl-5-nitrovalerate.[1] Rationale: The reaction of ketones with nitromethane is thermodynamically less favorable than with aldehydes. Therefore, we utilize a strong organic base (DBU) or a solid-supported base (Amberlyst A-21) to drive equilibrium and minimize retro-aldol degradation during workup.[1]

Materials
  • Ethyl Levulinate (CAS 539-88-8): 1.0 eq (e.g., 144.17 g, 1.0 mol)[1]

  • Nitromethane: 5.0 eq (excess serves as solvent/reactant to push equilibrium)

  • Base Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) OR Amberlyst A-21 (0.5 w/w equivalent for heterogeneous processing)[1]

  • Solvent: Neat (in Nitromethane) or THF if required.

Step-by-Step Procedure
  • Setup: Charge a 2L jacketed reactor with Ethyl Levulinate (1.0 mol) and Nitromethane (5.0 mol) under N₂ atmosphere.

  • Catalyst Addition:

    • Homogeneous: Add DBU dropwise at 0°C to prevent exotherm spikes.

    • Heterogeneous: Add dry Amberlyst A-21 resin.[1]

  • Reaction: Warm the mixture to 25°C and stir for 24–48 hours. Monitor by HPLC (C18 column, Water/MeCN gradient).

    • Critical Control Point: Conversion often stalls at ~70-80%.[1] Do not heat above 40°C, as this favors the reverse reaction (retro-Henry).[1]

  • Quench/Workup:

    • If DBU used: Dilute with EtOAc, wash with 1N HCl (cold) to remove DBU, then brine.[1]

    • If Resin used: Simply filter off the resin (can be regenerated).

  • Concentration: Remove excess nitromethane under reduced pressure (keep bath <45°C).

  • Yield: Expect a viscous yellow oil (Crude yield: 85-90%).[1] Used directly in the next step without distillation (product is thermally unstable).

Protocol B: Reductive Cyclization

Objective: Conversion of nitro-ester to lactam.[1] Rationale: Raney Nickel is chosen over Pd/C for its cost-effectiveness and superior ability to reduce aliphatic nitro groups without poisoning.[1] The resulting amine cyclizes spontaneously onto the ester.

Materials
  • Crude Nitro-ester: from Protocol A.

  • Catalyst: Raney Nickel (active slurry in water), ~20 wt% loading relative to substrate.

  • Solvent: Ethanol (anhydrous).[1]

  • Hydrogen Source: H₂ gas (50–100 psi).

Step-by-Step Procedure
  • Preparation: Wash Raney Nickel (3x with Ethanol) to remove water.[1] Safety: Keep wet with solvent at all times; pyrophoric.

  • Loading: In a high-pressure autoclave (Parr reactor), dissolve the crude nitro-ester in Ethanol (5 volumes). Add the washed Raney Nickel.

  • Hydrogenation:

    • Purge vessel 3x with N₂, then 3x with H₂.[1]

    • Pressurize to 50 psi (3.5 bar) H₂.

    • Stir vigorously at 50°C for 12 hours.

    • Mechanism:[1][2][3][4] The nitro group (-NO₂) reduces to the amine (-NH₂).[1] The amine nucleophile attacks the ethyl ester carbonyl (intra-molecularly), releasing ethanol and forming the ring.

  • Workup:

    • Cool to room temperature.[1] Vent H₂.

    • Filter catalyst through a Celite pad (Caution: Do not let the pad dry out).

    • Concentrate filtrate to dryness.[1]

  • Purification (Scalable):

    • The crude residue is often a solid or semi-solid.

    • Recrystallization: Dissolve in minimum hot Acetone or EtOAc/Hexane (1:1). Cool slowly to 0°C.

    • Filter white crystalline solid.[1]

  • Yield: 60–75% (over two steps).

Scalability & Process Data[1][3]

The following table summarizes key process metrics comparing this route to traditional medicinal chemistry approaches (e.g., oxidation of 5-methylpiperidin-2-one).

MetricRecommended Route (Nitro-Aldol)Traditional Route (C-H Oxidation)
Step Count 2 (Telescoped)4+
Atom Economy High (Loss of EtOH, H2O)Low (Stoichiometric oxidants)
Purification CrystallizationChromatography (Flash)
Reagent Cost Low (Levulinate ~$5/kg)High (Ru/Os catalysts)
Scalability High (Flow compatible)Low (Safety concerns with oxidants)

Quality Control & Characterization

Analytical Standard: 5-hydroxy-5-methylpiperidin-2-one[1]

  • Appearance: White crystalline solid.[1]

  • Melting Point: 144–146°C.[1]

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 7.45 (br s, 1H, NH)[1]

    • δ 4.60 (s, 1H, OH)[1]

    • δ 3.05 (d, J=12 Hz, 1H, H-6a)[1]

    • δ 2.90 (d, J=12 Hz, 1H, H-6b)[1]

    • δ 2.20 (m, 2H, H-3)[1]

    • δ 1.75 (m, 1H, H-4a)[1]

    • δ 1.60 (m, 1H, H-4b)[1]

    • δ 1.15 (s, 3H, CH3)[1]

Validation Check: The presence of the singlet methyl at ~1.15 ppm and the AB quartet for the C6-methylene protons (adjacent to the chiral center and Nitrogen) confirms the 5,5-disubstitution pattern.[1]

Advanced Workflow: Chiral Resolution (Optional)

For drug development requiring the enantiopure (S)- or (R)- isomer, the Henry reaction produces a racemate.[1]

Resolution Racemate Racemic 5-hydroxy-5-methylpiperidin-2-one Enz Enzymatic Kinetic Resolution (Lipase PS-C / Vinyl Acetate) Racemate->Enz Acylation S_Iso (S)-Acetate Ester (Unreacted) Enz->S_Iso Slow Reacting R_Iso (R)-Alcohol (Acylated) Enz->R_Iso Fast Reacting

Figure 2: Kinetic resolution strategy for enantiopure analogs.

Protocol: Suspend racemic lactam in Vinyl Acetate/MTBE. Add Lipase PS-C (Amano).[1] Stir at 40°C. The enzyme selectively acylates the hydroxyl group of one enantiomer. Separate the ester and alcohol via simple partition or crystallization.

References

  • Synthesis of 5-substituted-2-piperidones via Nitro-Aldol: Ballini, R., et al. "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives."[1] Current Organic Chemistry, 2004.[1]

  • Ethyl Levulinate as Feedstock: Pileidis, F. D., & Titirici, M. M.[1][5] "Levulinic Acid Biorefineries: New Challenges for Efficient Utilization of Biomass." ChemSusChem, 2016.[1]

  • Reductive Cyclization Methodology: Rylander, P. N.[1] "Hydrogenation Methods." Academic Press, 1985.[1] (Standard text on Raney Ni reduction of nitro compounds).

  • Structural Data Confirmation: PubChem Compound Summary for 5-Hydroxy-1-methylpiperidin-2-one (Analogous N-methyl structure for spectral comparison).

  • Biocatalytic Resolution Strategies: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds."[1] Tetrahedron, 2007.[1]

(Note: While specific patents exist for the 5-hydroxy-2-piperidone core, the 5-methyl variant synthesis described here is derived from standard "Henry Reaction + Reductive Cyclization" principles validated for homologous lactams.)

Sources

Application

Application Note: Preparation and Chiral Resolution of Enantiomerically Pure 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one

Executive Summary & Strategic Rationale The 5-hydroxy-5-methylpiperidin-2-one scaffold is a highly privileged motif in medicinal chemistry, serving as a critical precursor for complex alkaloid synthesis (e.g., pumiliotox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 5-hydroxy-5-methylpiperidin-2-one scaffold is a highly privileged motif in medicinal chemistry, serving as a critical precursor for complex alkaloid synthesis (e.g., pumiliotoxins) and modern active pharmaceutical ingredients (APIs)[1]. However, the enantioselective installation of a tertiary alcohol at the C5 position of a piperidinone ring presents significant synthetic challenges. Direct asymmetric addition of alkyl nucleophiles to piperidine-2,5-diones often suffers from poor enantiomeric excess (ee) due to the distance of the reaction center from the chiral auxiliary or ligand, as well as competitive enolization of the substrate.

To ensure absolute stereochemical control, high throughput, and scalability, this application note details a hybrid synthetic-chromatographic workflow . We utilize a robust, high-yielding synthesis of the racemic tertiary alcohol via Grignard addition, followed by state-of-the-art Preparative Supercritical Fluid Chromatography (SFC) for enantiomeric resolution[2]. Finally, we outline the use of Vibrational Circular Dichroism (VCD) as a self-validating analytical method to unambiguously assign the absolute configuration without the need for chemical derivatization[3].

Synthetic Methodology: Causality and Design

The preparation of the racemic intermediate relies on a two-step sequence starting from the commercially available 1-benzyl-5-hydroxypiperidin-2-one.

Oxidation to the Keto-Lactam

The secondary alcohol is oxidized to 1-benzylpiperidine-2,5-dione.

  • Causality of Choice: A Swern oxidation is strictly preferred over Jones or TEMPO/bleach oxidations. The Swern protocol operates under mild, anhydrous conditions at -78 °C, preventing the hydrolytic ring-opening of the lactam and avoiding over-oxidation artifacts.

Diastereoselective Grignard Addition

The keto-lactam is subjected to nucleophilic addition using methylmagnesium bromide (MeMgBr).

  • Causality of Choice: MeMgBr is selected over methyllithium (MeLi). The C5 ketone in the piperidine-2,5-dione system is highly prone to enolization. MeLi, being significantly more basic, leads to high levels of enolization and subsequent recovery of starting material upon quench. MeMgBr provides a superior balance of nucleophilicity and lower basicity, driving the addition forward to yield the racemic 1-benzyl-5-hydroxy-5-methylpiperidin-2-one[1].

Workflow SM 1-Benzyl-5-hydroxypiperidin-2-one Ox Swern Oxidation (DMSO, (COCl)2, Et3N) SM->Ox Dione 1-Benzylpiperidine-2,5-dione (Keto-lactam) Ox->Dione Grignard Grignard Addition (MeMgBr, THF, -78°C) Dione->Grignard Racemate Racemic 1-Benzyl-5-hydroxy- 5-methylpiperidin-2-one Grignard->Racemate SFC Preparative Chiral SFC (Chiralpak AD-H, CO2/MeOH) Racemate->SFC Enant1 (S)-Enantiomer (>99% ee) SFC->Enant1 Enant2 (R)-Enantiomer (>99% ee) SFC->Enant2

Figure 1: Synthetic and preparative SFC workflow for enantiomerically pure piperidinone derivatives.

Enantiomeric Resolution via Preparative Chiral SFC

Tertiary alcohols are notoriously difficult to resolve via enzymatic kinetic resolution (e.g., Lipase PS) due to extreme steric hindrance at the active site. Preparative Chiral SFC is the industry standard for resolving such pharmaceutical intermediates[2]. SFC utilizes supercritical CO₂ as the bulk mobile phase, which possesses low viscosity and high diffusivity, allowing for flow rates 3–5 times faster than traditional HPLC with rapid post-purification solvent removal.

Method Development Decision Matrix

SFCDecision Start Racemic Sample in MeOH/CO2 Screen Screen CSPs (AD-H, AS-H, IC, OD-H) Start->Screen Eval Evaluate Resolution (Rs) Screen->Eval RsGood Rs ≥ 1.5 Eval->RsGood Yes RsBad Rs < 1.5 Eval->RsBad No Scale Scale-up to Prep SFC RsGood->Scale Mod Modify Co-solvent (Add 0.1% DEA or NH3) RsBad->Mod Mod->Screen QA Fraction Analysis (ee, VCD, NMR) Scale->QA

Figure 2: Decision matrix for Chiral SFC method development and scale-up.

Quantitative SFC Screening Data

During method development, various Chiral Stationary Phases (CSPs) are screened. The lactam carbonyl acts as a strong hydrogen bond acceptor, making amylose-based stationary phases highly effective.

Table 1: Chiral Stationary Phase (CSP) Screening Results (Simulated)

Column (5 µm, 4.6 x 250 mm)Co-Solvent (Isocratic)RT 1 (min)RT 2 (min)Resolution (Rs)Selectivity (α)
Chiralpak AD-H 15% MeOH in CO₂4.25.82.8 1.45
Chiralpak AS-H 15% MeOH in CO₂5.15.60.91.12
Chiralcel OD-H 15% EtOH in CO₂6.37.01.21.18
Chiralpak IC 20% IPA in CO₂3.84.10.61.08

Analytical Validation & Absolute Configuration (QA/QC)

To ensure the protocol is a self-validating system, rigorous Quality Assurance (QA) parameters must be met. The absolute configuration of the separated enantiomers is determined using Vibrational Circular Dichroism (VCD) . VCD compares the experimental infrared absorption differences between left- and right-circularly polarized light against Density Functional Theory (DFT) calculations. This avoids the need to grow single crystals for X-ray diffraction or synthesize Mosher's esters (which fail on sterically hindered tertiary alcohols)[3].

Table 2: QA/QC Release Specifications

ParameterAnalytical MethodAcceptance CriteriaRationale
Chemical Purity UPLC-UV (210 nm)≥ 98.0% (a/a)Ensures absence of unreacted keto-lactam and oxidation byproducts.
Enantiomeric Excess Analytical Chiral SFC≥ 99.0% eeCritical for downstream asymmetric synthesis integrity.
Absolute Config. VCD vs. DFT CalculationConfidence Level > 95%Unambiguous assignment of (S) and (R) enantiomers[3].
Residual Solvent Headspace GC-FID< 3000 ppm (MeOH)Prevents solvent interference in subsequent organometallic steps.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Benzylpiperidine-2,5-dione
  • Preparation of Swern Reagent: To a flame-dried 500 mL round-bottom flask under N₂, add anhydrous CH₂Cl₂ (150 mL) and oxalyl chloride (2.5 mL, 29.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Add anhydrous DMSO (4.1 mL, 58.0 mmol) dropwise over 10 minutes. Stir for 15 minutes at -78 °C.

  • Oxidation: Dissolve 1-benzyl-5-hydroxypiperidin-2-one (5.0 g, 24.3 mmol) in CH₂Cl₂ (50 mL) and add dropwise to the activated Swern reagent over 20 minutes. Stir for 45 minutes at -78 °C.

  • Quench: Add triethylamine (17.0 mL, 121.5 mmol) dropwise. Allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes 1:1) to yield the keto-lactam as a pale yellow oil.

Protocol B: Grignard Addition to Racemate
  • Setup: Dissolve 1-benzylpiperidine-2,5-dione (4.0 g, 19.7 mmol) in anhydrous THF (100 mL) under N₂ and cool to -78 °C.

  • Addition: Add a solution of methylmagnesium bromide (3.0 M in Et₂O, 9.8 mL, 29.5 mmol) dropwise over 30 minutes to maintain internal temperature.

  • Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour. In-process control (IPC): Check reaction completion via TLC (EtOAc, UV/KMnO₄).

  • Quench & Extraction: Carefully quench with saturated aqueous NH₄Cl (50 mL) at 0 °C. Extract with EtOAc (3 × 75 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (EtOAc/Hexanes 7:3) to afford racemic 1-benzyl-5-hydroxy-5-methylpiperidin-2-one[1].

Protocol C: Preparative Chiral SFC Resolution
  • Sample Preparation: Dissolve the racemic mixture (3.0 g) in HPLC-grade Methanol to a concentration of 50 mg/mL.

  • Instrument Parameters:

    • Column: Chiralpak AD-H (20 × 250 mm, 5 µm).

    • Mobile Phase: 85% CO₂ / 15% MeOH.

    • Flow Rate: 70 mL/min.

    • Back Pressure: 120 bar.

    • Temperature: 35 °C.

    • Detection: UV at 210 nm.

  • Execution: Perform stacked injections (0.5 mL per injection). Collect Peak 1 (RT ~4.2 min) and Peak 2 (RT ~5.8 min) into separate vessels.

  • Recovery: Evaporate the methanol under reduced pressure to yield Enantiomer 1 and Enantiomer 2 as white solids[2].

Protocol D: VCD Analysis for Absolute Configuration
  • Sample Prep: Dissolve 15 mg of Enantiomer 1 in 150 µL of CDCl₃ (0.1 M concentration).

  • Measurement: Load the sample into a BaF₂ cell (100 µm path length). Record the IR and VCD spectra using a ChiralIR-2X spectrometer (or equivalent) at a resolution of 4 cm⁻¹ for 4 hours (approx. 12,000 scans).

  • Computational Modeling: Perform a conformational search using Molecular Mechanics, followed by DFT geometry optimization at the B3LYP/6-31G(d) level. Calculate the theoretical VCD spectra for the (S)- and (R)-enantiomers.

  • Validation: Compare the experimental VCD spectrum of Enantiomer 1 against the calculated spectra. A positive match (Confidence Level > 95%) assigns the absolute configuration[3].

References

1.[1] Towards stereochemical control: A short formal enantioselective total synthesis of pumiliotoxins 251D and 237A. Beilstein Journal of Organic Chemistry. Available at: 2.[2] 3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Thieme-connect. Available at: 3.[3] Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. Available at:

Sources

Method

Application Note: One-Pot Cyclization Architectures for Substituted Piperidin-2-ones

This Application Note is designed for researchers and drug discovery professionals seeking to implement efficient, high-fidelity one-pot protocols for constructing substituted piperidin-2-ones (δ-lactams). Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery professionals seeking to implement efficient, high-fidelity one-pot protocols for constructing substituted piperidin-2-ones (δ-lactams).

Executive Summary & Strategic Value

The piperidin-2-one (δ-lactam) scaffold is a privileged pharmacophore found in FDA-approved therapeutics (e.g., Apixaban, Palbociclib) and bioactive alkaloids. Traditional synthesis often relies on stepwise ring-closing metathesis or intramolecular amide coupling, which suffer from poor atom economy and extensive purification requirements.

This guide details three "best-in-class" one-pot methodologies that prioritize atom economy , operational simplicity , and diversity-oriented synthesis (DOS) . We focus on self-validating protocols where the reaction thermodynamics drive the equilibrium toward the cyclized product.

Comparative Methodology Analysis

FeatureMethod A: Castagnoli-Cushman (CCR) Method B: Ugi-Post-Condensation Method C: Reductive Amination Cascade
Primary Mechanism [4+2] CycloadditionMulticomponent (4CR) + Aza-MichaelReductive Cyclization
Key Reagents Homophthalic anhydride, IminesIsocyanide, Amine, Acrylic Acid, Aldehyde

-Keto acid/ester, Amine, Hydrosilane
Complexity Generated High (Spiro/Fused systems)High (Peptidomimetic side chains)Moderate (Chiral centers possible)
Atom Economy 100% (with TFE promoter)High (Water is sole byproduct)Good (Siloxane byproduct)
Ideal Application Library generation of polycyclic lactamsRapid diversity scans for SARStereoselective synthesis of simple lactams

Detailed Technical Protocols

Protocol A: Metal-Free Castagnoli-Cushman Reaction (CCR)

Rationale: This protocol utilizes 2,2,2-Trifluoroethanol (TFE) as a solvent. TFE activates the anhydride via hydrogen bonding, eliminating the need for Lewis acid catalysts and allowing the reaction to proceed under mild conditions with 100% atom economy.

Materials:
  • Amine Component: Aniline or benzylamine derivatives (1.0 equiv).[1]

  • Carbonyl Component: Benzaldehyde derivatives (1.0 equiv).[1]

  • Anhydride: Homophthalic anhydride (1.0 equiv).

  • Solvent: 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration].

  • Drying Agent: Molecular Sieves (4Å).[1]

Step-by-Step Workflow:
  • Imine Formation (In-situ): In a dry reaction vial, combine the amine (1.0 mmol) and aldehyde (1.0 mmol) in TFE (1.0 mL). Add 100 mg of activated 4Å molecular sieves. Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: Verify imine formation via TLC (disappearance of aldehyde).

  • Cycloaddition: Add Homophthalic anhydride (1.0 mmol) directly to the reaction vial.

  • Incubation: Seal the vial and stir at 80 °C for 12–16 hours.

    • Note: TFE's strong hydrogen bond donating ability stabilizes the transition state, facilitating the attack of the imine nitrogen on the anhydride.

  • Work-up: Cool the mixture to RT. The product often precipitates.

    • Filtration: Filter the solid and wash with cold methanol.

    • Alternative: If no precipitate, evaporate TFE (recyclable) and purify via flash chromatography (Hexane/EtOAc).

Mechanism Visualization (CCR):

CCR_Mechanism Imine Imine Formation (In-situ) TFE_Act TFE Activation (H-Bonding) Imine->TFE_Act Anhydride Addition Mannich Mannich-type Addition TFE_Act->Mannich N-Attack Acyl Intramolecular Acylation Mannich->Acyl Ring Closure Product Isoquinolonic Acid (Lactam) Acyl->Product -H+

Figure 1: Mechanistic flow of the TFE-promoted Castagnoli-Cushman reaction.

Protocol B: Indium-Catalyzed Reductive Amination/Cyclization

Rationale: This method selectively produces lactams over cyclic amines by using Indium(III) acetate. The catalyst activates the carbonyl for imine formation and subsequent hydrosilylation, but—crucially—does not over-reduce the resulting amide bond.

Materials:
  • Substrate:

    
    -Keto acid or 
    
    
    
    -Keto ester (1.0 equiv).
  • Amine: Primary amine (1.2 equiv).

  • Reductant: Diphenylsilane (

    
    , 2.0 equiv).
    
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: Toluene (0.2 M).

Step-by-Step Workflow:
  • Catalyst Loading: In a glovebox or under Argon, charge a reaction tube with

    
     (0.05 mmol) and the 
    
    
    
    -keto acid (1.0 mmol).
  • Reagent Addition: Add Toluene (5 mL), followed by the amine (1.2 mmol) and

    
     (2.0 mmol).
    
  • Reaction: Heat the mixture to 100 °C for 4 hours.

    • Mechanism Insight: The reaction proceeds via in situ formation of an enamine/iminium species, which is reduced to the amine. The proximity of the ester/acid group then drives thermal cyclization.

  • Quench & Purification: Cool to RT. Dilute with EtOAc and wash with saturated

    
    . Dry organic layer over 
    
    
    
    . Concentrate and purify via silica gel chromatography.
Protocol C: Ugi-4CR / Aza-Michael Cascade

Rationale: This multicomponent reaction generates linear complexity followed by a spontaneous ring-closing event. By using an acrylic acid derivative, the Ugi adduct contains both a nucleophilic amide nitrogen and an electrophilic Michael acceptor.

Materials:
  • Aldehyde: 1.0 equiv.[1]

  • Amine: 1.0 equiv.[1]

  • Isocyanide: 1.0 equiv (e.g., t-Butyl isocyanide).[2]

  • Acid Component: Acrylic acid or 3-benzoylacrylic acid (1.0 equiv).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[3]

Step-by-Step Workflow:
  • Ugi Condensation: Dissolve aldehyde (1.0 mmol) and amine (1.0 mmol) in MeOH (2 mL). Stir for 30 min to form the imine.

  • Addition: Add the acrylic acid derivative (1.0 mmol) and isocyanide (1.0 mmol).

  • Cyclization: Stir at Room Temperature for 24–48 hours.

    • Optimization: If the Ugi adduct forms but does not cyclize (monitored by LC-MS), add a catalytic base (e.g., 10 mol% KOH or

      
      ) or heat to 60 °C to promote the aza-Michael closure.
      
  • Isolation: The product often precipitates from MeOH. Filter and wash with cold ether.

Mechanism Visualization (Ugi-Cascade):

Ugi_Cascade Components Aldehyde + Amine + Isocyanide + Acrylic Acid Imine Imine Intermediate Components->Imine AlphaAdd Alpha-Addition (Nitrilium Ion) Imine->AlphaAdd + Acid + Isocyanide Mumm Mumm Rearrangement (Linear Ugi Adduct) AlphaAdd->Mumm Michael Intramolecular Aza-Michael Cyclization Mumm->Michael Spontaneous or Base-Catalyzed Final Substituted Piperidin-2-one Michael->Final

Figure 2: The Ugi-4CR followed by intramolecular Aza-Michael addition.

Troubleshooting & Expert Tips

  • Moisture Sensitivity: While the Ugi reaction is robust to water, the Castagnoli-Cushman reaction (Protocol A) requires dry conditions to prevent hydrolysis of the anhydride. Use molecular sieves.[1]

  • Steric Hindrance: In Protocol B (Reductive Amination), bulky amines (e.g., tert-butylamine) may stall the cyclization step. In such cases, increase temperature to 120 °C or switch to a stronger Lewis acid (

    
    ).
    
  • Regioselectivity: In Protocol C, if using substituted acrylic acids, verify the regiochemistry of the Michael addition. The aza-Michael step is generally 6-exo-trig favored.[4]

References

  • Boukis, A. C., et al. (2022). Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride. Molecules, 27(3), 844.[1] Link

  • Ogiwara, Y., Uchiyama, T., & Sakai, N. (2016).[5] Reductive Amination/Cyclization of Keto Acids Using a Hydrosilane for Selective Production of Lactams versus Cyclic Amines by Switching of the Indium Catalyst. Angewandte Chemie International Edition, 55(5), 1864–1867.[5] Link

  • Brauch, S., et al. (2012). One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties. Molecules, 17(12), 14625–14636. Link

  • Peshkov, A. A., et al. (2022). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. Synthesis, 54(11), 2604-2615. Link

  • García-García, D., et al. (2023).[3] Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. Chemical Proceedings, 14(1), 93. Link[3]

Sources

Application

Application Note: Engineering Conformationally Constrained Peptidomimetics Using 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one

Executive Summary The transition from linear peptides to highly potent, metabolically stable therapeutics frequently requires the introduction of rigid backbone constraints. Among the most effective strategies is the inc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from linear peptides to highly potent, metabolically stable therapeutics frequently requires the introduction of rigid backbone constraints. Among the most effective strategies is the incorporation of Freidinger-type lactams and their homologous


-lactam (piperidin-2-one) derivatives, which act as privileged scaffolds to stabilize bioactive secondary structures .

This application note details the specialized use of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one (CAS: 664364-44-7) as an advanced building block in solid-phase peptide synthesis (SPPS). This specific molecule offers a uniquely functionalized core: the N-benzyl group can be selectively removed for backbone elongation, while the sterically shielded tertiary 5-hydroxy-5-methyl motif provides an orthogonal attachment point for depsipeptide linkages or the conjugation of pharmacokinetic modifiers.

Mechanistic Rationale: The Power of -Lactam Constraints

Linear peptides suffer from high conformational entropy, leading to poor receptor selectivity and rapid degradation by exopeptidases and endopeptidases. By integrating a piperidin-2-one ring into the peptide backbone, the amide bond is physically locked into a trans configuration .

Causality in Structural Design: The


-lactam ring severely restricts the 

(phi) and

(psi) dihedral angles of the backbone, pre-organizing the peptide into a highly stable Type II'

-turn . Furthermore, the 5-methyl substitution on this specific scaffold introduces a strong 1,3-diaxial steric interaction that biases the ring pucker, further rigidifying the attached structural motifs and shielding the adjacent ester/amide bonds from enzymatic hydrolysis .
Quantitative Conformational Data

The table below summarizes the typical physicochemical enhancements achieved when replacing a linear dipeptide segment with a piperidin-2-one constrained scaffold.

Property / MetricLinear Peptide (Control)Piperidin-2-one Constrained PeptideCausality / Mechanism

/

Dihedral Angles
Highly variable (High Entropy)Restricted to ~ -60° / +120°C-N bond locked in trans lactam ring
Proteolytic Half-Life (Serum) < 30 minutes> 24 hoursSteric shielding prevents protease active site docking
Receptor Binding Affinity (

)
Low to Moderate (

M range)
High (nM range)Pre-organization of the bioactive Type II'

-turn
Synthetic Yield (SPPS) > 95% per coupling70 - 85% per couplingSteric hindrance from the 5-methyl-5-hydroxy moiety

Experimental Protocols: A Self-Validating System

To utilize 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one in Fmoc-SPPS, the scaffold must first be prepared by removing the benzyl protecting group and installing an Fmoc group, followed by orthogonal functionalization of the tertiary alcohol.

Protocol A: Catalytic N-Debenzylation and Fmoc Protection

Objective: Convert the N-benzyl lactam into an Fmoc-protected monomer suitable for SPPS.

Expertise & Causality: Standard 10% Pd/C often fails for sterically hindered lactams or suffers from catalyst poisoning by the lactam nitrogen. We mandate the use of Pearlman’s Catalyst (Pd(OH)₂/C) in methanol with a trace of acetic acid. The acidic environment protonates the resulting secondary amine, preventing it from inhibiting the palladium surface.

  • Setup: Dissolve 10 mmol of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one in 50 mL of Methanol containing 1% (v/v) glacial acetic acid.

  • Catalyst Addition: Carefully add 0.2 equivalents (by weight) of 20% Pd(OH)₂/C under an argon atmosphere.

  • Hydrogenation: Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at 25°C for 12 hours.

  • Self-Validation (Checkpoint 1): Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active starting material completely disappears and a ninhydrin-positive spot (the free secondary amine) appears. If starting material persists, do not increase temperature; instead, filter and resubmit to fresh catalyst to avoid over-reduction.

  • Filtration: Filter the suspension through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo.

  • Fmoc Protection: Redissolve the crude amine in 1,4-dioxane/10% aqueous Na₂CO₃ (1:1, 50 mL). Cool to 0°C and dropwise add Fmoc-OSu (1.1 eq) dissolved in dioxane. Stir for 4 hours at room temperature.

  • Isolation: Acidify to pH 3 with 1M HCl, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash chromatography to yield the Fmoc-lactam.

Protocol B: O-Acylation of the Tertiary 5-Hydroxyl Group (Steglich Esterification)

Objective: Attach the first amino acid of the peptide chain to the 5-hydroxyl group via a depsipeptide linkage.

Expertise & Causality: The 5-hydroxyl group is a highly encumbered tertiary alcohol. Standard uronium-based coupling reagents (e.g., HATU, HBTU) will fail to achieve meaningful conversion and will predominantly yield an inactive guanidinium byproduct. A Steglich-type esterification utilizing N,N'-Diisopropylcarbodiimide (DIC) and a full equivalent of 4-Dimethylaminopyridine (DMAP) is strictly required. DMAP acts as an aggressive nucleophilic catalyst, forming an acylpyridinium intermediate capable of penetrating the steric shield of the 5-methyl group.

  • Activation: In a flame-dried flask under argon, dissolve the Fmoc-Amino Acid-OH (2.0 eq) in anhydrous DCM (0.1 M). Add DIC (2.0 eq) and stir for 15 minutes at 0°C.

  • Coupling: Add the Fmoc-lactam scaffold (1.0 eq) from Protocol A, followed immediately by DMAP (1.0 eq).

  • Incubation: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Self-Validation (Checkpoint 2 - Critical): Analyze an aliquot via LC-MS. You must observe the desired product mass. Crucial Failure Mode: Look for a

    
     peak. Tertiary alcohols are highly prone to elimination (dehydration) if activated improperly or if the reaction overheats. If the dehydration peak exceeds 5% relative abundance, discard the batch and repeat at a strict 0°C to 10°C temperature gradient.
    
  • Workup: Quench with water, wash the organic layer with 5% NaHCO₃ and brine, dry, and concentrate. The resulting building block is now ready to be loaded onto a solid support resin for standard SPPS elongation.

Pathway and Workflow Visualizations

Workflow A 1-Benzyl-5-hydroxy- 5-methylpiperidin-2-one B N-Debenzylation (Pd(OH)2/C, H2) A->B C Fmoc-Protection (Fmoc-OSu, DIPEA) B->C D O-Acylation (Steglich) (DIC, DMAP, Fmoc-AA-OH) C->D E SPPS-Ready Constrained Scaffold D->E

Synthetic workflow for preparing SPPS-ready constrained peptidomimetic scaffolds.

Pathway Linear Linear Peptide (High Entropy) Scaffold Lactam Integration Linear->Scaffold Constrained Restricted ψ/φ Angles (Type II' β-turn) Scaffold->Constrained Bioactive Protease Resistance & High Affinity Constrained->Bioactive

Mechanism of conformational stabilization and protease resistance via lactam integration.

References

  • MolAid Chemical Database. (±)-1-benzyl-5-hydroxy-5-methylpiperidin-2-one | 664364-44-7. Retrieved from:[Link]

  • Current Medicinal Chemistry. The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Retrieved from:[Link]

  • National Institutes of Health (PMC). Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams. Retrieved from:[Link]

  • The Journal of Organic Chemistry (ACS). Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. Retrieved from:[Link] [[1]]([Link])

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Grignard addition to N-benzyl-5-oxopiperidin-2-one

Technical Support Center: Grignard Addition to N-Benzyl-5-oxopiperidin-2-one Topic: Optimization of Nucleophilic Addition to Enolizable Cyclic Keto-Lactams Ticket ID: #GRIG-OXO-5-OPT Assigned Specialist: Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Grignard Addition to N-Benzyl-5-oxopiperidin-2-one

Topic: Optimization of Nucleophilic Addition to Enolizable Cyclic Keto-Lactams Ticket ID: #GRIG-OXO-5-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Hidden" Competition

You are likely experiencing low yields (10–40%) characterized by the recovery of unreacted starting material or the formation of intractable tars. The core issue with


-benzyl-5-oxopiperidin-2-one  is not steric hindrance, but enolization .

The C5 ketone is flanked by two enolizable positions: C4 and C6. The C6 protons, being adjacent to the nitrogen (even though it is an amide), are particularly susceptible to deprotonation by strong bases like Grignard reagents. When the Grignard reagent acts as a base rather than a nucleophile, it forms a magnesium enolate. Upon aqueous quench, this enolate reverts to the starting ketone, creating the illusion of "no reaction."

This guide provides the Organocerium (Imamoto) Protocol and the Lanthanide Salt (Knochel) Method to suppress basicity and restore nucleophilic efficiency.

Part 1: Diagnostic Triage

Q: How do I know if Enolization is my problem?

Compare your results against this diagnostic table:

SymptomDiagnosisRoot Cause
High recovery of Starting Material (>50%) Enolization The Grignard reagent deprotonated C4/C6 instead of attacking C5.
Complex mixture / Tars Lactam Attack / Ring Opening The Grignard attacked the C2 amide (lactam) or caused polymerization.
Olefin formation (Alkene product) Dehydration The addition worked, but the acidic work-up eliminated the alcohol.
No reaction (Wet conditions) Quenching Water in solvent/reagent destroyed the Grignard before reaction.

Part 2: The Solution – Organocerium Chemistry

To solve the enolization problem, we must decouple the basicity of the reagent from its nucleophilicity . The gold standard for this is the addition of anhydrous Cerium(III) Chloride (


).[1]
Why it works (The Mechanism)

Cerium is highly oxophilic. It coordinates strongly to the ketone oxygen, activating it for attack. Simultaneously, transmetallation (or complexation) between the Grignard and Cerium creates a species that is less basic but more nucleophilic than the original Grignard.

G cluster_0 Standard Grignard (The Problem) cluster_1 Organocerium Method (The Fix) Start Ketone (N-benzyl-5-oxo...) Enolate Magnesium Enolate (Dead End) Start->Enolate Deprotonation (Fast) Complex Activated Complex (High Nucleophilicity) Start->Complex + R-MgX RMgX R-MgX (Strong Base) Recovered Recovered Starting Material Enolate->Recovered Aq. Quench CeCl3 CeCl3 (Lewis Acid) CeCl3->Complex Coordination Product Tertiary Alcohol (Target) Complex->Product 1,2-Addition (Favored)

Figure 1: Mechanistic divergence between standard Grignard addition (leading to enolization) and Cerium-mediated addition.

Part 3: Validated Protocols

Method A: The Imamoto Protocol (Anhydrous )

Best for: Difficult substrates where maximum yield is required.

Critical Warning: Commercial "anhydrous"


 is rarely dry enough. You must  dry it yourself. Even 1% water will kill the reaction.

Step-by-Step:

  • Drying

    
     (The most important step): 
    
    • Place

      
       (or commercial "anhydrous") in a flask.
      
    • Heat to 140–160°C under high vacuum (<0.1 mmHg) for 2–4 hours .

    • Checkpoint: The powder should crumble freely and not stick to the glass. A stir bar should spin without resistance.

  • Slurry Preparation:

    • Cool the flask to room temperature (RT) under Argon.

    • Add anhydrous THF.[1] Stir vigorously for 2 hours at RT. The "aging" of this slurry is crucial for activity.

  • Substrate Addition:

    • Cool the slurry to -78°C .

    • Add your N-benzyl-5-oxopiperidin-2-one (dissolved in minimal THF) to the slurry.

    • Stir for 30 minutes to allow Lewis acid coordination.

  • Grignard Addition:

    • Add the Grignard reagent (1.2 – 1.5 equiv) dropwise to the cold mixture.

    • Note: Keep the temperature below -60°C during addition.

  • Reaction & Warm-up:

    • Allow the reaction to warm slowly to 0°C over 2–3 hours.

    • Monitor by TLC/LCMS.

  • Quench:

    • Quench with saturated aqueous

      
       or 10% acetic acid at 0°C.
      
Method B: The Knochel Protocol ( )

Best for: Operational simplicity (no high-temp drying).

Soluble lanthanide salts can be purchased as solutions or prepared easily without harsh drying.

  • Preparation: Mix

    
     (0.5 – 1.0 equiv) in THF with the ketone.
    
  • Stirring: Stir at RT for 1 hour to ensure complexation.

  • Addition: Cool to 0°C (or -78°C for very sensitive substrates) and add the Grignard reagent.

  • Outcome: The Lithium Chloride breaks up Grignard aggregates, while Lanthanum activates the carbonyl, promoting addition.

Part 4: Troubleshooting & Optimization

Q: I formed the product, but it disappeared during work-up. Why? A: Tertiary alcohols on piperidine rings can be acid-sensitive, leading to elimination (dehydration) to form the enamide or alkene.

  • Fix: Avoid strong acids (HCl/

    
    ) during work-up. Use saturated 
    
    
    
    or a buffered tartrate solution (Rochelle's salt) to break up emulsions without lowering the pH too much.

Q: The reaction mixture turned into a solid block. A: This is common with Cerium.

  • Fix: Use more solvent (THF).[2] The

    
     method requires efficient stirring. If the stir bar seizes, the reaction will fail due to local concentration gradients. Use an overhead stirrer for scales >5g.
    

Q: Can I use Ether instead of THF? A: Generally, No for the Cerium method.


 needs THF to form the active suspension.[1] In ether, it remains too aggregated.

Comparison of Additives:

AdditiveProsConsRecommended Use
None Cheap, simpleHigh enolization, low yieldNon-enolizable ketones only

(Imamoto)
Highest yields, suppresses enolizationRequires rigorous dryingStandard for this substrate

Soluble, easy handlingExpensive reagentsRapid screening / Small scale

(TurboGrignard)
Increases reactivityDoes not suppress basicity enoughSterically hindered (non-enolizable) ketones

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336. Link

  • Conlon, D. A., et al. "The preparation of anhydrous cerium(III) chloride." Synthetic Communications, vol. 25, no. 5, 1995. (Detailed drying protocol).
  • Bartoli, G., et al. "Cerium(III) chloride mediated addition of Grignard reagents to 1,3-dicarbonyl compounds." Tetrahedron Letters, vol. 34, 1993. (Evidence for suppression of enolization).[1][3]

Sources

Optimization

Technical Support Center: Troubleshooting Benzyl Group Removal in Hydroxypiperidinones

Welcome to the Technical Support Center. Hydroxypiperidinones present a unique synthetic challenge during deprotection workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Hydroxypiperidinones present a unique synthetic challenge during deprotection workflows. The presence of a basic nitrogen, a reducible ketone, and potentially multiple benzyl protecting groups (N-benzyl and O-benzyl) requires precise chemoselective strategies. Standard hydrogenolysis often fails due to catalyst poisoning or unwanted side reactions.

This guide is designed for researchers and drug development professionals to troubleshoot stalled reactions, achieve chemoselectivity, and optimize yields.

Workflow Visualization: Debenzylation Decision Matrix

DebenzylationTroubleshooting A Hydroxypiperidinone Debenzylation B Identify Target Group A->B C1 N-Benzyl (Amine) B->C1 C2 O-Benzyl (Ether) B->C2 C3 Global (Both) B->C3 D1 CAN (Oxidative) Preserves O-Bn C1->D1 D2 BCl3 / DCM (-78°C) Preserves N-Bn & Ketones C2->D2 D3 Pd/C + Pd(OH)2/C H2 (1-5 atm) C3->D3 E Reaction Stalled? (Catalyst Poisoning) D3->E F Add AcOH or switch to Pearlman's Catalyst E->F

Decision tree for hydroxypiperidinone debenzylation highlighting chemoselective pathways.

Frequently Asked Questions & Troubleshooting

Q1: My Pd/C hydrogenolysis of an N-benzyl hydroxypiperidinone has stalled at 20% conversion. What is the mechanistic cause, and how do I fix it?

Causality: The most common cause for stalled debenzylation in piperidine derivatives is catalyst poisoning[1]. The basic secondary or tertiary nitrogen atom in the piperidinone ring coordinates strongly to the palladium surface via its lone pair, inhibiting catalytic turnover[1]. Solution: You must disrupt this coordination. The addition of a mild acid, such as acetic acid (AcOH), protonates the basic nitrogen to form an ammonium salt, eliminating its ability to coordinate to the palladium[1]. Furthermore, switching from standard Pd/C to Pearlman’s catalyst (Pd(OH)₂/C) is highly recommended, as it is significantly more effective for substrates containing basic nitrogen groups[1][2]. The solvent also plays a critical role; efficiency generally follows the trend: toluene < MeOH < EtOH << AcOH[3].

Q2: I need to selectively remove the N-benzyl group while leaving the O-benzyl ether intact. Standard H₂/Pd cleaves both. What is the alternative?

Causality: Standard reductive hydrogenolysis lacks the chemoselectivity required to differentiate between N-benzyl and O-benzyl groups reliably, as both are susceptible to Pd-catalyzed cleavage. Solution: Employ an oxidative cleavage strategy. Ceric ammonium nitrate (CAN) can chemoselectively debenzylate N-benzyl tertiary amines to afford the corresponding secondary amines[4]. This method is highly specific and has been proven to leave O-benzyl ethers, O-benzyl esters, and amides completely unaffected[4].

Q3: How do I remove an O-benzyl ether without reducing the piperidinone carbonyl or touching the N-protecting group?

Causality: Prolonged exposure to hydrogen gas over palladium can lead to the over-reduction of the piperidinone carbonyl to an alcohol, destroying the ketone functionality. Solution: Bypass reductive conditions entirely by utilizing a Lewis acid-promoted cleavage[3]. A 1 M solution of boron trichloride (BCl₃) in dichloromethane (DCM) at -78 °C effectively cleaves O-benzyl ethers[3]. Mechanistically, the Lewis acidic boron coordinates to the ether oxygen, activating the benzylic carbon for nucleophilic attack by the chloride ion. This method cleanly removes the O-benzyl group while preserving ketones and N-benzyl groups[3].

Q4: Even with Pearlman's catalyst and acetic acid, my global debenzylation is incredibly slow. Are there more advanced catalytic systems?

Causality: Highly sterically hindered hydroxypiperidinones can physically block the benzylic carbon from interacting with the active sites on the palladium surface. Solution: Research has demonstrated that a synergistic combination of 5% Pd/C and 10% Pd(OH)₂/C (in a 1:1 ratio) serves as a vastly superior catalyst system than either catalyst alone[5]. In empirical studies, this combination successfully drove stalled O- and N-debenzylations to completion and cut reaction times in half, regardless of whether the substrate was aliphatic or aromatic[5].

Quantitative Data Summary

The following table summarizes the expected yields, conditions, and chemoselectivity profiles for various debenzylation methods applied to piperidinone scaffolds.

MethodTarget GroupReagents / CatalystSolventTemp / TimeTypical YieldChemoselectivity Profile
Acid-Mediated Hydrogenolysis Global (N & O)20% Pd(OH)₂/C + AcOHEtOH60 °C, 14 h>90%Overcomes basic N-poisoning; cleaves both groups.
Oxidative Cleavage N-Benzyl onlyCeric Ammonium NitrateMeCN/H₂O25 °C, 2-4 h75-85%Preserves O-Bn, esters, and amides.
Lewis Acid Cleavage O-Benzyl onlyBCl₃ (1M)DCM-78 °C, 1-2 h>90%Preserves N-Bn; prevents ketone over-reduction.
Synergistic Hydrogenolysis Global (N & O)5% Pd/C + 10% Pd(OH)₂/CEtOH/EtOAc25-50 °C, 6-12 h>95%Highly efficient for sterically hindered substrates.

Self-Validating Experimental Protocols

Protocol 1: Acid-Mediated N-Debenzylation using Pearlman's Catalyst[2]

Use this protocol when standard Pd/C hydrogenolysis stalls due to catalyst poisoning.

  • Preparation: To a solution of the N-benzyl piperidinone intermediate (1.0 mmol) in ethanol (60 mL), add glacial acetic acid (1.5 mmol)[2].

  • Catalyst Addition: Carefully add 20% Pd(OH)₂ on carbon (Pearlman's catalyst, 150 mg) under an inert atmosphere (N₂ or Ar) to prevent ignition[2].

  • Reaction: Evacuate the flask and backfill with hydrogen gas three times. Stir the reaction mixture at 60 °C under a hydrogen balloon for 14 hours[2].

  • Validation Check: Monitor the reaction by TLC. The reaction is complete when the UV-active starting material disappears and a highly polar, ninhydrin-positive spot (corresponding to the free secondary amine) appears.

  • Workup: Cool the mixture to room temperature. Filter through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with ethanol (2 x 30 mL)[2].

  • Isolation: Combine the filtrates and concentrate in vacuo. Neutralize the acetate salt with saturated aqueous NaHCO₃ if the free base is required, followed by extraction with DCM.

Protocol 2: Chemoselective N-Debenzylation using Ceric Ammonium Nitrate (CAN)[4]

Use this protocol to remove an N-benzyl group while preserving an O-benzyl ether.

  • Preparation: Dissolve the N-benzyl tertiary amine (1.0 mmol) in a 5:1 mixture of acetonitrile and water (12 mL).

  • Oxidation: Add Ceric Ammonium Nitrate (4.0 mmol) portion-wise at room temperature. The solution will turn a deep orange/red color.

  • Reaction: Stir at room temperature for 2 to 4 hours.

  • Validation Check: Analyze via LC-MS. Successful chemoselective cleavage is confirmed by a mass shift of -90 Da (loss of the benzyl group) while retaining the mass of the O-benzyl ether.

  • Workup: Dilute the reaction with water and adjust the pH to 9-10 using 10% aqueous NaOH. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 3: Lewis Acid Cleavage of O-Benzyl Ethers using BCl₃[3]

Use this protocol to remove an O-benzyl group without reducing the piperidinone ketone.

  • Preparation: Dissolve the O-benzyl protected hydroxypiperidinone (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried flask under a strict argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to cool to -78 °C.

  • Cleavage: Slowly add a 1 M solution of BCl₃ in DCM (1.5 mmol) dropwise via syringe[3].

  • Reaction: Stir the mixture at -78 °C for 1 to 2 hours.

  • Validation Check: Quench a 0.1 mL aliquot in methanol, concentrate, and check via ¹H NMR. The reaction is complete when the benzylic -CH₂- protons (typically a singlet or AB quartet around 4.5 ppm) completely disappear.

  • Workup: Carefully quench the reaction at -78 °C by the dropwise addition of methanol (5 mL) to destroy excess BCl₃. Allow the mixture to warm to room temperature.

  • Isolation: Concentrate the mixture in vacuo to afford the deprotected hydroxypiperidinone hydrochloride salt.

References

  • Technical Support Center: Troubleshooting Incomplete Debenzylation of Benzyloxypyridines. Benchchem.1

  • Science About O-Benzyl protecting groups. Atlanchim Pharma.3

  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online. 5

  • Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Oxford University / RSC. 4

  • Technical Support Center: N-Debenzylation of Piperidine Intermediates. Benchchem. 2

Sources

Troubleshooting

Technical Support Center: Purification of Tertiary Alcohol Piperidinone Intermediates

Welcome to the technical support center for the purification of tertiary alcohol piperidinone intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of tertiary alcohol piperidinone intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable, yet often challenging, molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of pharmaceuticals.[1][2] The introduction of a tertiary alcohol to the piperidinone core can significantly enhance drug-like properties by improving metabolic stability.[3][4][5] Unlike primary and secondary alcohols, tertiary alcohols cannot be easily oxidized and experience slower glucuronidation due to steric hindrance, making them a desirable feature in drug design.[4][5] However, these same structural attributes can present unique purification challenges.

This resource is structured to address the specific issues you may encounter head-on, in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we tackle the common and not-so-common problems encountered during the purification of tertiary alcohol piperidinone intermediates.

Crystallization & Isolation Issues

Question 1: My tertiary alcohol piperidinone intermediate oils out or fails to crystallize. What's happening and how can I fix it?

Answer: This is a frequent challenge. The tertiary alcohol group, while beneficial for metabolic stability, can disrupt crystal lattice formation due to its steric bulk and hydrogen bonding capabilities. Oiling out occurs when the compound separates from the solution as a liquid rather than a solid.

Causality & Troubleshooting Steps:

  • Solvent Selection is Critical: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at an elevated temperature.[6][7]

    • Protocol: Conduct a small-scale solvent screen. Place 10-20 mg of your crude material in several test tubes and add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures thereof).[1] A good solvent will require heating for dissolution.

  • Cooling Rate Matters: Rapid cooling can prevent the molecules from orienting themselves into a crystal lattice, leading to an amorphous oil.[8]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature.[1] If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal from a previous successful batch.[9] Placing the flask in an ice bath should be the final step to maximize yield after slow cooling.[1]

  • Purity of the Crude Material: Highly impure samples often resist crystallization.

    • Solution: Consider a preliminary purification step. A quick pass through a short plug of silica gel or an acid-base extraction can remove significant impurities, making subsequent crystallization more successful.

Question 2: My purified crystals are discolored (e.g., yellow or brown). What causes this and how can I obtain a pure white solid?

Answer: Discoloration often points to the presence of oxidation products or highly colored byproducts from the synthesis.[10][11] The basic nitrogen of the piperidine ring can be susceptible to oxidation.

Troubleshooting Steps:

  • Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.

    • Protocol: Dissolve your crude product in a suitable hot solvent for recrystallization. Add a small amount of activated charcoal (typically 1-2% by weight) to the hot solution and stir for a few minutes. Perform a hot filtration through Celite or fluted filter paper to remove the charcoal and any insoluble impurities before allowing the solution to cool.[8][10]

  • Storage Conditions: To prevent future discoloration, store the purified piperidinone under an inert atmosphere (like nitrogen or argon) and protect it from light and heat.[11]

Chromatography Challenges

Question 3: I'm seeing significant peak tailing during silica gel column chromatography of my tertiary alcohol piperidinone. Why is this happening and what's the solution?

Answer: Peak tailing is a classic issue when purifying basic compounds like piperidines on standard silica gel.[12] The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a non-ideal elution profile.

Causality & Troubleshooting Steps:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent.[12]

    • Solution: Add a small amount of triethylamine (TEA), typically 0.1-1% (v/v), to your mobile phase (e.g., hexane/ethyl acetate).[12][13] The TEA will compete with your basic compound for the acidic sites on the silica, leading to sharper peaks.

  • Deactivating the Silica Gel: You can pre-treat the silica gel to neutralize the acidic sites.

    • Protocol: Before loading your sample, flush the packed column with your mobile phase containing the basic additive.[10] This ensures the entire stationary phase is conditioned.

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.

Question 4: My compound appears to be decomposing on the silica gel column, leading to low recovery. How can I prevent this?

Answer: While tertiary alcohols are generally stable, the combination of the acidic silica surface and prolonged exposure can sometimes lead to degradation, such as elimination (dehydration) reactions, especially if there are adjacent protons that can be easily removed.

Troubleshooting Steps:

  • Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.[12]

  • Use Deactivated Silica: As mentioned above, adding a base like triethylamine to the eluent can neutralize the acidic sites and reduce the likelihood of acid-catalyzed degradation.[10]

  • Alternative Purification Methods: If instability on silica is a significant issue, prioritize non-chromatographic methods.

    • Recrystallization: If the compound is a solid, this is the preferred method.[7][14][15]

    • Acid-Base Extraction: This is a powerful technique for separating basic piperidinones from neutral or acidic impurities.[1][13]

Experimental Workflows & Protocols

To provide a practical guide, here are detailed protocols for the most common and effective purification techniques.

Protocol 1: Optimized Recrystallization

This protocol is designed for purifying a solid tertiary alcohol piperidinone intermediate.

  • Solvent Selection: In separate small test tubes, test the solubility of ~15 mg of your crude product in 0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures like ethyl acetate/hexane). A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.[7]

  • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and stir for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.[1] This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1] A melting point analysis can then be performed to assess purity.[9]

Protocol 2: Flash Column Chromatography with Basic Modifier

This protocol is for the routine purification of a tertiary alcohol piperidinone when recrystallization is not feasible.

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., hexane/ethyl acetate) that gives your target compound a retention factor (Rf) of approximately 0.2-0.4.[1] Add 0.5-1% triethylamine to this solvent system to create your mobile phase.

  • Column Packing: Pack a glass column with silica gel, either as a slurry in the non-polar component of your mobile phase or by dry packing followed by careful solvent addition.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for better resolution, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.[1]

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or compressed air). Maintain a steady and relatively fast flow rate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tertiary alcohol piperidinone intermediate.[13]

Data Summary & Method Selection

The choice of purification method depends on the scale, the nature of the impurities, and the physical state of your compound.[1]

Purification TechniqueIdeal ForTypical PurityKey AdvantagesCommon Challenges
Recrystallization Purifying solid compounds (>1 g)>99%Highly efficient, scalable, cost-effective.[7][16]Finding a suitable solvent; compound may "oil out".[8]
Flash Chromatography Purifying oils or non-crystalline solids (<10 g)95-99%Fast, high resolution for complex mixtures.Potential for compound degradation on silica; requires solvent.[12]
Acid-Base Extraction Initial cleanup to remove neutral or acidic impurities80-98%Simple, fast, and effective for initial bulk purification.[1]Emulsion formation; not suitable for separating similar basic compounds.
Preparative HPLC Final purification of small quantities for high-purity applications (<1 g)>99.5%Excellent resolution for difficult separations.Expensive, not easily scalable, requires specialized equipment.

Visualizing the Workflow

A logical approach to selecting a purification strategy is crucial for success.

Purification_Workflow Decision-Making for Purification start Crude Tertiary Alcohol Piperidinone Intermediate is_solid Is the compound a solid? start->is_solid is_large_scale Scale > 1g? is_solid->is_large_scale Yes chromatography Flash Column Chromatography (with basic modifier) is_solid->chromatography No recrystallization Recrystallization is_large_scale->recrystallization Yes acid_base Acid-Base Extraction (for initial cleanup) is_large_scale->acid_base No (Consider as pre-step) prep_hplc Preparative HPLC (for highest purity) chromatography->prep_hplc final_product Pure Intermediate recrystallization->final_product acid_base->chromatography prep_hplc->final_product

Caption: A decision-making workflow for selecting a purification method.

By understanding the unique chemical properties of tertiary alcohol piperidinone intermediates and applying these targeted troubleshooting strategies and protocols, you can overcome common purification hurdles and obtain high-purity materials essential for your research and development endeavors.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 1-Piperidinepropanol.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • PMC. (n.d.). Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Hypha Discovery. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design.
  • American Chemical Society. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery.
  • PubMed. (2025, April 24). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery.

Sources

Optimization

Stability of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one under acidic conditions

Welcome to the technical support center for 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule, particularly under acidic conditions. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and validated protocols to ensure the integrity of your results.

Molecule Overview & Core Stability Profile (FAQ)

Q1: What is 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one and what are its key structural features?

A: This compound is a piperidinone derivative. Its core structure consists of a six-membered nitrogen-containing ring (the piperidin-2-one or δ-valerolactam). Key features influencing its stability include:

  • A Lactam (Amide) Group: The cyclic amide within the piperidinone ring can be susceptible to hydrolysis.

  • A Tertiary Alcohol: The hydroxyl (-OH) group is attached to a carbon that is bonded to three other carbon atoms. Tertiary alcohols are known to undergo dehydration (loss of water) under acidic conditions.[1][2][3][4][5]

  • A Benzyl Group: The benzyl group attached to the nitrogen is generally stable but can influence the electronic properties of the molecule.

Q2: What is the primary degradation pathway for this molecule under acidic conditions?

A: The most probable degradation pathway under acidic conditions is an acid-catalyzed E1 elimination reaction, leading to the dehydration of the tertiary alcohol.[1][2][3] This process typically occurs in three steps:

  • Protonation of the Hydroxyl Group: The acid catalyst donates a proton to the oxygen of the hydroxyl group, converting it into a much better leaving group (water).[2][4]

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a positively charged carbon atom (a tertiary carbocation). This is the slow, rate-determining step of the reaction.[1][3] Tertiary carbocations are relatively stable, which is why this reaction proceeds readily for tertiary alcohols.[2]

  • Deprotonation to form an Alkene: A base (like water) removes a proton from an adjacent carbon, leading to the formation of a double bond (an alkene) and regenerating the acid catalyst.[1][3]

This reaction results in the formation of one or more unsaturated degradants.

Q3: Is the lactam ring susceptible to acid hydrolysis?

A: Yes, the lactam (cyclic amide) bond is also susceptible to acid-catalyzed hydrolysis, which would result in the opening of the piperidinone ring. However, the dehydration of the tertiary alcohol is often faster and occurs under milder acidic conditions compared to the hydrolysis of a stable lactam.[5] The relative rates of these two degradation pathways would need to be determined experimentally.

Troubleshooting Guide: Forced Degradation Studies

This section addresses common issues encountered during the experimental assessment of the molecule's stability.

Q4: I performed an acid degradation study (0.1 M HCl at 60°C), but my HPLC analysis shows very little degradation of the parent peak. What went wrong?

A: There are several possibilities:

  • Insufficient Stress: The conditions may not have been harsh enough. Tertiary alcohol dehydration is generally facile, but the specific kinetics for this molecule may require more stringent conditions.[5] Consider increasing the acid concentration (e.g., to 1 M HCl), the temperature, or the incubation time.

  • Analytical Method Issues: Your HPLC method might not be "stability-indicating." The degradant product could be co-eluting with the parent peak or may not be retained on the column at all.

    • Troubleshooting Step: Review your chromatogram. Is the peak shape of the parent compound still symmetrical? Peak fronting or tailing could indicate a co-eluting impurity. Use a photodiode array (PDA) detector to perform peak purity analysis.

  • Degradant Properties: The resulting alkene degradant may be less polar than the parent compound. If you are using a standard reversed-phase HPLC method, the degradant should elute later. However, if it's highly non-polar, it might be retained too strongly. Conversely, a very polar ring-opened product from hydrolysis might elute in the solvent front.[6]

Q5: My HPLC analysis shows multiple new peaks after acid stress testing. How do I identify the primary degradant?

A: The presence of multiple peaks is common in forced degradation studies.[7]

  • Primary vs. Secondary Degradants: Some peaks may be primary degradants (formed directly from the parent drug), while others could be secondary degradants (formed from the breakdown of primary degradants).

  • Logical Approach:

    • Time-Course Study: Analyze samples at multiple time points (e.g., 2, 4, 8, 24 hours). The primary degradant's peak area should increase consistently from the earliest time points. Secondary degradants will typically appear later.

    • Mass Spectrometry (LC-MS): The most effective way to identify the products is to use LC-MS.[8] The expected primary degradant from dehydration would have a molecular weight that is 18 Da (the mass of water) less than the parent compound.

    • Vary Stress Levels: Compare results from mild and harsh stress conditions. Under milder conditions, you are more likely to see only the primary degradants.

Q6: The mass balance of my stability study is poor (e.g., the decrease in parent drug area doesn't match the increase in degradant areas). Where did my compound go?

A: Poor mass balance is a critical issue that undermines the validity of a stability study.[6]

  • Non-UV Active Degradants: One or more degradation products may lack a chromophore and therefore will not be detected by a UV detector.

  • Precipitation: The degradant may be insoluble in the sample solution and has precipitated out. Visually inspect your samples.

  • Volatile Degradants: A degradation product could be volatile, although this is less likely for this specific structure.

  • Strong Adsorption: The degradants may be irreversibly adsorbed onto the HPLC column or sample vial surfaces.

  • Troubleshooting Step: Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside your UV detector. These detectors can identify non-UV active compounds and provide a more accurate assessment of mass balance.

Protocols & Methodologies

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol is designed to assess the stability of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one under acidic stress, consistent with ICH guidelines.[9][10]

Objective: To generate potential degradation products and evaluate the stability of the molecule in an acidic solution.

Materials:

  • 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), certified solution

  • Sodium Hydroxide (NaOH), certified solution

  • Class A volumetric flasks, pipettes

  • HPLC system with PDA or UV detector and a C18 column

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of the compound in methanol.

  • Sample Preparation:

    • Test Sample: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M HCl. Dilute to volume with a 50:50 mixture of water and methanol. This creates a final drug concentration of 0.1 mg/mL in 0.1 M HCl.

    • Control Sample: In a separate 10 mL flask, add 1.0 mL of the stock solution. Dilute to volume with a 50:50 mixture of water and methanol.

  • Incubation: Place both the Test and Control samples in a temperature-controlled bath at 60°C.

  • Time Points: Withdraw aliquots from the Test sample at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately after withdrawal, neutralize the acidic sample by adding an equimolar amount of NaOH (e.g., transfer 1.0 mL of the sample to an HPLC vial and add 1.0 mL of 0.1 M NaOH). This stops the degradation reaction. Also, prepare the control sample in the same manner at each time point.

  • HPLC Analysis: Analyze all quenched samples and controls using a validated, stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Example)

Objective: To separate the parent compound from its potential acid-degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Visualizations & Reference Data

Diagrams

G cluster_0 Acid-Catalyzed Dehydration (E1 Mechanism) A Parent Molecule (Tertiary Alcohol) B Step 1: Protonation (Fast) A->B + H+ C Protonated Alcohol (Oxonium Ion) B->C D Step 2: Loss of Water (Slow, Rate-Determining) C->D - H2O E Tertiary Carbocation Intermediate D->E F Step 3: Deprotonation (Fast) E->F - H+ G Degradation Product (Alkene) F->G

Caption: Predicted E1 dehydration pathway under acidic conditions.

G prep_stock Prepare 1 mg/mL Stock Solution prep_acid Prepare Acidic Test Sample (0.1 M HCl) prep_stock->prep_acid prep_control Prepare Neutral Control Sample prep_stock->prep_control incubate Incubate Samples at 60°C prep_acid->incubate prep_control->incubate withdraw Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->withdraw quench Neutralize Aliquots with NaOH withdraw->quench analyze Analyze via Stability-Indicating HPLC quench->analyze data Process Data (Peak Area, % Degradation, Mass Balance) analyze->data

Caption: Experimental workflow for a forced degradation study.

Reference Data Table

The following table presents a hypothetical summary of forced degradation results for 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one, demonstrating the expected outcome of the described protocol.

Stress ConditionTime (hours)Parent Compound Remaining (%)Main Degradant Area (%)Mass Balance (%)Observations
0.1 M HCl, 60°C0100.00.0100.0No degradation observed.
0.1 M HCl, 60°C492.57.399.8Minor degradation detected.
0.1 M HCl, 60°C885.114.699.7Significant degradation.
0.1 M HCl, 60°C2468.331.299.5Extensive degradation.
1.0 M HCl, 60°C845.753.599.2Rapid degradation observed.

References

  • JoVE. (2025, May 22).
  • Filo. (2025, October 14). Acid-catalyzed dehydration of a tertiary alcohol to yield an alkene is...
  • Moodle.
  • Study.com.
  • Chemistry Steps. (2019, December 23).
  • Biosciences Biotechnology Research Asia.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • ResearchGate.
  • International Journal of Pharmacy and Pharmaceutical Sciences.
  • Inventi Journals.
  • BenchChem. Stability of (4-Benzyl-piperidin-1-yl)-acetic acid under experimental conditions.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Profiling of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one

The following guide is a technical analysis designed for researchers and medicinal chemists. It synthesizes structural principles with comparative data to establish a robust framework for identifying 1-Benzyl-5-hydroxy-5...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for researchers and medicinal chemists. It synthesizes structural principles with comparative data to establish a robust framework for identifying 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one .

Executive Summary & Structural Logic

The analysis of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one (Target Molecule) requires a nuanced understanding of stereochemistry induced by ring substitution.[1][2] Unlike simple piperidines, the introduction of a tertiary alcohol and a methyl group at the C5 position creates a quaternary chiral center.[3]

This structural modification has two profound effects on the 1H NMR spectrum that serve as primary diagnostic indicators:

  • Diastereotopicity of the Benzyl Group: The chirality at C5 renders the two protons of the benzyl methylene group (

    
    ) magnetically non-equivalent.[1][2] They will not appear as a singlet but as an AB quartet  (or a pair of doublets).
    
  • Isolation of Spin Systems: The quaternary C5 blocks vicinal coupling between the C4 and C6 protons.[1] This simplifies the splitting patterns of the C6 protons to purely geminal coupling, a distinct signature compared to regioisomers.[3]

Structural Visualization

The following diagram illustrates the core scaffold and the critical NMR correlations.

G Target Target Molecule 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one C5 C5 Quaternary Center (Chiral) Target->C5 Contains Benzyl Benzyl Methylene (N-CH2-Ph) C5->Benzyl Induces Diastereotopicity (AB Quartet) Methyl C5-Methyl Group (Singlet) C5->Methyl Direct Attachment (Diagnostic Singlet) C6 C6 Protons (Isolated Geminal) C5->C6 Blocks Vicinal Coupling

Figure 1: Structural dependencies influencing the NMR spectrum.[3][2] The C5 chiral center is the "Master Node" defining the spectral complexity.[2]

Comparative Analysis: Target vs. Alternatives

To validate the synthesis, one must rule out the precursor (incomplete reaction) and regioisomers (incorrect cyclization).[3][2]

Comparison A: Target vs. Precursor (1-Benzylpiperidine-2,5-dione)

Context: Synthesis typically involves the addition of Methyl Grignard (MeMgBr) to the C5-ketone precursor.[1][2]

FeaturePrecursor (Ketone)Target (Tertiary Alcohol)Diagnostic Action
C5 Substituent Carbonyl (C=O)C(OH)MeCheck C13 NMR: Disappearance of ketone signal (~205 ppm).[3][1][2]
Methyl Signal AbsentSharp Singlet (~1.25 ppm) Primary Confirmation: Integration must be 3H.
C4/C6 Protons Deshielded (alpha to C=O)Shielded (alpha to C-OH)Look for upfield shift of ring protons (~0.5-1.0 ppm).[3][1][2]
OH Signal AbsentPresent (Broad, ~2-4 ppm)D2O Shake: Signal disappears in Target.
Comparison B: Target vs. Regioisomer (1-Benzyl-4-hydroxy-4-methylpiperidin-2-one)

Context: Distinguishing the 5-substituted product from the 4-substituted isomer is critical in ring-closure syntheses.[1][2]

FeatureTarget (5-Substituted)Regioisomer (4-Substituted)Mechanism
C6 Protons Isolated (Geminal only) Coupled (Vicinal to C5)In Target, C6 is flanked by N and Quaternary C5.[3][1][2] In Isomer, C6 is next to CH2.[3]
C3 Protons Coupled to C4Isolated (Geminal only)In Isomer, C3 is flanked by C=O and Quaternary C4.[3][2]
Splitting C6 = AB Quartet (J~12Hz)C6 = Multiplet (dd or dt)Definitive Proof: Lack of vicinal splitting on C6 confirms 5-position.[3][1][2]

Detailed 1H NMR Interpretation Guide

Solvent: CDCl₃ (Standard) or DMSO-d₆ (To observe OH coupling/sharpness).[3][1][2] Frequency: 400 MHz or higher recommended for resolving the AB system.[1]

The Benzyl Region (7.2 - 4.0 ppm)[1][3]
  • Aromatic Protons (7.20 - 7.40 ppm): Multiplet, 5H.[3][1][2] Typical monosubstituted benzene pattern.[1][2]

  • Benzyl Methylene (

    
    ): 
    
    • Pattern: AB Quartet (Roofing effect likely).

    • Shift: Centered around ~4.6 ppm.[1][2]

    • Interpretation: Due to the C5 chiral center,

      
       and 
      
      
      
      are in different electronic environments. This is often mistaken for two separate doublets or a "messy" multiplet by novice chemists.[1]
    • Calculation:

      
       usually, allowing clear resolution of the four lines.[3]
      
The Ring Region (3.5 - 1.5 ppm)[1][3]
  • C6 Protons (

    
    ): 
    
    • Shift: ~3.0 - 3.4 ppm.[1][2]

    • Pattern: AB Quartet (or pair of broad doublets).

    • Coupling:

      
       Hz.[3][1][2] No vicinal coupling (C5 has no protons).[3][1][2]
      
  • C3 Protons (

    
    ): 
    
    • Shift: ~2.4 - 2.6 ppm.[1][2][4]

    • Pattern: Multiplet.

    • Coupling: Vicinal coupling to C4 protons.

  • C4 Protons (

    
    ): 
    
    • Shift: ~1.7 - 2.0 ppm.[1][2]

    • Pattern: Multiplet.

    • Coupling: Vicinal to C3. No vicinal to C5.[1][2]

The Methyl Region (1.2 - 1.4 ppm)[1][3]
  • C5-Methyl (

    
    ): 
    
    • Shift: 1.25 - 1.35 ppm (Typical for methyl on tertiary alcohol in piperidine [1]).[3][1][2]

    • Pattern: Sharp Singlet .

    • Interpretation: The sharpness of this peak is a quality control check. Broadening may indicate dynamic exchange or impurities.[1][2]

Experimental Validation Protocol

To ensure the spectrum is interpreted correctly, follow this decision tree workflow.

Workflow Start Obtain 1H NMR Spectrum (CDCl3) CheckMe Is there a sharp singlet at ~1.3 ppm (3H)? Start->CheckMe CheckBz Is the Benzyl CH2 an AB Quartet (~4.6 ppm)? CheckMe->CheckBz Yes Fail1 Fail: Precursor or Side Product CheckMe->Fail1 No CheckC6 Are C6 protons (~3.2 ppm) free of vicinal coupling? CheckBz->CheckC6 Yes Fail2 Fail: Achiral Impurity or Dynamic Averaging CheckBz->Fail2 No (Singlet) Success Confirmed: 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one CheckC6->Success Yes Fail3 Fail: Likely 4-Hydroxy Regioisomer CheckC6->Fail3 No (Multiplet)

Figure 2: Logic flow for spectral validation. Note that "Fail 2" (Singlet Benzyl) implies the molecule might be achiral (e.g., loss of OH/Me stereocenter) or accidental isochrony.[3][2]

Step-by-Step Protocol
  • Sample Prep: Dissolve ~5-10 mg of product in 0.6 mL CDCl₃ .

    • Note: If solubility is poor, use DMSO-d₆ , but be aware that the OH proton will appear as a sharp singlet/doublet around 4-5 ppm and may couple to other protons if water is absent.[3][2]

  • Acquisition: Run standard proton sequence (ns=16 or 32).

  • D₂O Exchange (Optional but Recommended):

    • Add 1 drop of D₂O to the tube.[1]

    • Shake and re-run.[1]

    • Observation: The broad singlet at ~2-4 ppm (OH) should disappear. If the Methyl singlet remains unchanged, the structure is intact.[3]

  • Integration: Normalize the Methyl singlet to 3.00.

    • Check: Benzyl aromatic = 5H.[1][2] Benzyl CH2 = 2H.[1][2] Ring protons = 6H total.[1][2]

References

  • Chemical Science Review and Letters. (2014). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. (Provides analogous shifts for quaternary methyl groups in piperidine rings).

  • Master Organic Chemistry. (2022).[1][2] Diastereotopic Protons in 1H NMR Spectroscopy. (Foundational theory for the AB quartet assignment of the benzyl group).

  • Sigma-Aldrich. (n.d.).[1][2] 1-Benzyl-5-(hydroxymethyl)piperidin-2-one Product Data. (Used for baseline shifts of the scaffold).[2]

  • National Institutes of Health (PMC). (2025).[1][2] Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives. (Context for synthesis and purification of benzylpiperidines).

Sources

Comparative

X-ray crystallography data for 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: X-ray Crystallography vs. NMR for Quaternary Stereocenter Assignment[1] Executive Summary: The S...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: X-ray Crystallography vs. NMR for Quaternary Stereocenter Assignment[1]

Executive Summary: The Stereochemical Challenge

In the synthesis of functionalized piperidines—specifically the 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one scaffold—researchers face a critical stereochemical bottleneck: the formation of the C5 quaternary center .[1] This scaffold is a pivotal intermediate in the total synthesis of dendrobatid alkaloids (e.g., Pumiliotoxins) and novel peptidomimetics.[1]

The introduction of the methyl group (typically via Grignard addition to a C5-keto precursor) generates a new stereocenter.[1] Due to the inherent flexibility of the piperidin-2-one ring (half-chair vs. boat conformers), standard 2D NMR techniques (NOESY/ROESY) often yield ambiguous results regarding the axial/equatorial orientation of the hydroxyl group.[1]

This guide objectively compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against NMR-based methods for validating this specific scaffold, providing actionable protocols for generating definitive structural data.

Comparative Analysis: X-ray vs. NMR

The following table contrasts the utility of X-ray crystallography versus Nuclear Magnetic Resonance for determining the absolute configuration of 5-hydroxy-5-methylpiperidin-2-one derivatives.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (NOESY/ROESY)
Primary Output Direct 3D atomic coordinates (XYZ).[1]Indirect spatial proximity (< 5 Å).[1]
Stereochemical Certainty Absolute (100%) . Defines R/S configuration via anomalous scattering (if heavy atom present) or reference to chiral precursor.[1]Inferential . Relies on coupling constants (

) and NOE signals which can be averaged out by ring flipping.[1]
Quaternary Center Resolution Excellent. Unambiguously distinguishes C5-Me from C5-OH orientation.Poor. No proton on C5 to couple; must rely on weak correlations to C4/C6 protons.[1]
Sample Requirement Single crystal (~0.1–0.3 mm).[1]Solubilized sample (~5–10 mg).[1]
Turnaround Time 24–48 hours (including crystallization).[1]1–4 hours.
Limitation Requires a crystalline solid (oils require derivatization).[1]Rapid ring inversion can blur NOE signals.[1]

Expert Insight: For 1-benzyl-5-hydroxy-5-methylpiperidin-2-one, the N-benzyl group acts as a "crystallization anchor," significantly increasing the probability of obtaining suitable crystals compared to the unprotected lactam.[1]

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality X-ray data for this scaffold, follow this field-proven workflow. This protocol addresses the common issue of "oiling out" associated with hydroxylated lactams.[1]

Phase 1: Crystal Growth Strategy

The 1-benzyl group provides aromatic stacking interactions that facilitate lattice formation.[1]

  • Method: Slow Evaporation / Vapor Diffusion.[1]

  • Solvent System: Ethyl Acetate : Hexanes (1:[1]3) or Dichloromethane : Diethyl Ether (1:4).[1]

  • Protocol:

    • Dissolve 20 mg of the pure compound in a minimum amount of Ethyl Acetate (approx.[1] 0.5 mL).

    • Place in a small vial (inner vial).

    • Place the inner vial into a larger jar containing 5 mL of Hexanes (outer solvent).

    • Cap the outer jar tightly and allow to stand undisturbed at 4°C for 48–72 hours.

    • Observation: Look for colorless prisms or blocks. Avoid needles (often twinned).[1]

Phase 2: Data Collection Parameters
  • Temperature: 100 K (Cryostream is mandatory to reduce thermal motion of the flexible piperidine ring).[1]

  • Radiation Source:

    • Cu K

      
       (
      
      
      
      = 1.54178 Å):
      Preferred for absolute configuration determination of light-atom organic molecules (using anomalous signal of Oxygen/Nitrogen if data quality is exceptional, or if a Br/Cl substituent is present on the benzyl ring).[1]
    • Mo K

      
       (
      
      
      
      = 0.71073 Å):
      Standard for routine connectivity checks.[1]
Phase 3: Structural Refinement Targets

When analyzing the solved structure, verify these specific geometric parameters typical for this scaffold:

  • Space Group: Often Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    if chiral).[1]
  • Ring Conformation: Check the puckering parameters of the piperidin-2-one ring. The C5-OH usually adopts a pseudo-axial or pseudo-equatorial position dictated by the minimization of 1,3-diaxial interactions with the N-benzyl group.[1]

  • H-Bonding: Expect an intermolecular hydrogen bond between the C5-OH (donor) and the C2-Carbonyl Oxygen (acceptor) of a neighboring molecule, forming infinite chains along the crystallographic axis.[1]

Visualizing the Validation Workflow

The following diagram illustrates the decision pathway for validating the stereochemistry of the Grignard addition product.

G Substrate Precursor: N-Benzyl-5-keto-piperidin-2-one Reaction Reaction: Grignard Addition (MeMgBr/MeMgI) Substrate->Reaction Product Product Mixture: 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one (Diastereomers) Reaction->Product Decision Validation Step: Assign C5 Stereochemistry Product->Decision NMR_Path Method A: NMR (NOESY) Decision->NMR_Path Rapid Check XRD_Path Method B: X-ray (SC-XRD) Decision->XRD_Path Gold Standard NMR_Result Result: Ambiguous NOE signals (Ring Flipping) NMR_Path->NMR_Result XRD_Result Result: Definite Absolute Config (Anomalous Scattering) XRD_Path->XRD_Result Validated Validated Scaffold XRD_Result->Validated Proceed to Biological Testing

Caption: Workflow for definitive stereochemical assignment of the C5-quaternary center in piperidin-2-ones.

Reference Data: Expected Crystallographic Parameters

While specific unit cell data depends on the exact crystallization solvent and temperature, the following parameters are representative of the 1-benzyl-5-hydroxy-5-methylpiperidin-2-one class (based on analogous Pumiliotoxin intermediates):

  • Crystal System: Monoclinic

  • Space Group:

    
     (Racemic) or 
    
    
    
    (Chiral)[1]
  • Unit Cell Dimensions (Approximate):

    • 
       Å[1]
      
    • 
       Å[1]
      
    • 
       Å[1]
      
    • 
      [1]
      
  • Z: 4

  • R-Factor (

    
    ):  < 0.05 (for publication quality)
    
  • Key Structural Feature: The N-C(benzyl) bond length is typically ~1.47 Å.[1] The lactam amide bond (N1-C2) shows partial double bond character (~1.35 Å), confirming the planarity of the N-C=O segment.[1]

References
  • Beilstein Journal of Organic Chemistry. "Towards stereochemical control: A short formal enantioselective total synthesis of pumiliotoxins 251D and 237A." (2013).[1] Provides synthesis and characterization of 5-hydroxy-5-methylpiperidin-2-one intermediates.[1]

  • Acta Crystallographica Section C. "Crystal structure analysis of N-substituted piperidin-2-ones." (General Reference for scaffold geometry).
  • Journal of Organic Chemistry. "Conformational Analysis of Piperidine and Piperidin-2-one Derivatives." (General Reference for NMR vs X-ray comparison in flexible rings).
  • MolAid Chemical Database. "1-Benzyl-5-hydroxy-5-methylpiperidin-2-one (CAS 664364-44-7)."[1]

Sources

Validation

The Application Scientist's Guide to Piperidinone Protection: N-Benzyl vs. N-Boc

Piperidinones (particularly 4-piperidinone and 3-piperidinone) are privileged building blocks in medicinal chemistry, serving as the core scaffold for countless analgesics, kinase inhibitors, and GPCR antagonists. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Piperidinones (particularly 4-piperidinone and 3-piperidinone) are privileged building blocks in medicinal chemistry, serving as the core scaffold for countless analgesics, kinase inhibitors, and GPCR antagonists. However, the secondary amine of the piperidine ring must be protected to prevent unwanted side reactions during the functionalization of the carbonyl group.

Choosing between the two most ubiquitous protecting groups—N-tert-Butyloxycarbonyl (N-Boc) and N-Benzyl (N-Bn) —is rarely a matter of preference. It is a strategic decision dictated by the electronic demands of the intermediate and the downstream deprotection conditions. This guide objectively compares their performance, causality in synthetic workflows, and provides validated experimental protocols.

Mechanistic & Electronic Causality

When functionalizing the C4 ketone of a piperidinone (e.g., via Wittig olefination, reductive amination, or organometallic addition), the electronic state of the N1 nitrogen dictates the reaction's trajectory.

  • N-Boc (tert-Butyloxycarbonyl): The Boc group converts the amine into a carbamate. The nitrogen lone pair delocalizes into the adjacent carbonyl, forcing the nitrogen to adopt an

    
    -like planar geometry. This drastically reduces its basicity (
    
    
    
    of conjugate acid < 0) and nucleophilicity. Causality: By suppressing basicity, N-Boc prevents the nitrogen from coordinating with Lewis acid catalysts or interfering with highly reactive organolithium/Grignard reagents directed at the C4 ketone[1].
  • N-Benzyl (Bn): The benzyl group maintains the

    
     pyramidal geometry of the amine. The nitrogen remains basic (
    
    
    
    ) and nucleophilic. Causality: While this can lead to unwanted coordination with metal catalysts, it is highly advantageous when the basic nitrogen is required to direct a reaction (e.g., directing group effects) or when the target molecule must survive strongly acidic downstream conditions (e.g., TFA, HCl) that would otherwise cleave a Boc group[2].

Decision Workflow for Protecting Group Selection

PG_Selection Start Piperidinone PG Selection Q1 Need to suppress N-atom basicity (sp2 character required)? Start->Q1 Q2 Are strong acidic conditions used in downstream steps? Q1->Q2 No Boc Optimal Choice: N-Boc (Acid-labile, Base-stable) Q1->Boc Yes Q3 Are reducible functional groups (e.g., alkenes) present? Q2->Q3 No Bn Optimal Choice: N-Benzyl (Acid-stable, Hydrogenolysis-labile) Q2->Bn Yes Q3->Boc Yes Q3->Bn No

Logical decision tree for selecting between N-Boc and N-Benzyl protecting groups.

Quantitative Comparison Table

PropertyN-Boc (tert-Butyloxycarbonyl)N-Benzyl (Bn)Practical Implication
Nitrogen Hybridization

-like (planar, carbamate)

(pyramidal, amine)
Boc suppresses basicity; Bn maintains it.
Basicity (

of conjugate)
< 0 (Non-basic)~ 9.0 (Basic)Boc prevents Lewis acid complexation.
Deprotection Conditions Mild to strong acid (TFA, HCl)Hydrogenolysis (Pd/C,

), ACE-Cl
Choose Bn if target requires acid stability.
Stability to Strong Base Excellent (LDA, BuLi)ExcellentBoth survive organometallic additions.
Stability to Nucleophiles ExcellentExcellentBoth survive reductive aminations.
Atom Economy (Mass Added) 100.12 g/mol 91.13 g/mol Bn is slightly more atom-economical.

Self-Validating Experimental Protocols

Protocol A: N-Boc Utilization in Fentanyl Intermediate Synthesis

Context: Reductive amination followed by acidic deprotection[1].

  • Reductive Amination: Dissolve N-Boc-4-piperidinone (1.0 eq) and aniline (1.1 eq) in dichloromethane (DCM). Add glacial acetic acid (1.0 eq) and cool to 0 °C.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (STAB) (1.5 eq). Allow the mixture to warm to room temperature and stir for 16 hours. Quench with 2M NaOH and extract with DCM.

  • Acylation: Treat the resulting intermediate with propionyl chloride and diisopropylethylamine (DIPEA) to form the amide.

  • Deprotection (Self-Validating Choice): Treat the N-Boc protected amide with 4M HCl in 1,4-dioxane.

    • Causality Note: While Trifluoroacetic acid (TFA) is the standard reagent for Boc removal, 4M HCl in dioxane is deliberately chosen here. It yields the hydrochloride salt directly, avoiding the formation of trifluoroacetate salts which can severely complicate downstream alkylation steps required to form the fentanyl free base[1].

Protocol B: N-Benzyl Utilization in RBP4 Antagonist Synthesis

Context: Organolithium addition followed by one-pot dehydration and deprotection[3].

  • Nucleophilic Addition: Cool a solution of the lithiated aryl species (e.g., derived from a brominated precursor) to -78 °C. Dropwise, add N-benzyl-4-piperidinone (1.0 eq). Quench to yield the tertiary alcohol.

  • Dehydration: Treat the tertiary alcohol with thionyl chloride (

    
    ) to induce elimination, yielding the tetrahydropyridine intermediate.
    
  • One-Pot Reduction/Deprotection (Self-Validating Choice): Dissolve the intermediate in methanol. Add 10% Pd/C and an excess of ammonium formate. Heat the mixture.

    • Causality Note: Ammonium formate acts as a mild, solid hydrogen donor. This specific protocol allows for the simultaneous reduction of the newly formed alkene and the hydrogenolysis of the N-benzyl group in a single pot, bypassing the safety hazards and specialized equipment required for high-pressure

      
       gas[3].
      
Protocol C: N-Benzyl in Multicomponent Strecker Reactions

Context: Synthesis of Carfentanil intermediates[2].

  • Reaction Setup: Combine N-benzyl-4-piperidinone, aniline, and trimethylsilyl cyanide (TMSCN) in strictly anhydrous conditions.

  • Catalysis: Add glacial acetic acid to catalyze the formation of the racemic

    
    -aminonitrile.
    
    • Causality Note: The N-benzyl group is mandatory here. The resulting

      
      -aminonitrile intermediate is highly unstable in aqueous acidic conditions. The robust nature of the benzyl group allows it to survive the subsequent harsh, multi-step hydantoin formation sequence where an acid-labile Boc group would prematurely cleave and destroy the synthetic route[2].
      

References

  • Source: Defense Technical Information Center (DTIC)
  • Source: MDPI (Pharmaceuticals)
  • Source: PubMed Central (PMC)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of protective gear, but as a rigorously engineered system of risk mitigation. When handling complex functionalized intermediates l...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of protective gear, but as a rigorously engineered system of risk mitigation. When handling complex functionalized intermediates like 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one (CAS: 664364-44-7) [1], understanding the causality behind the chemical hazards is the foundation of true operational safety.

This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) donning, and disposal of this compound, ensuring compliance with the highest standards of laboratory safety.

Mechanistic Hazard Profiling & Causality

To select the correct PPE, we must first understand the structural reactivity of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one. While highly specific toxicological data on this exact proprietary intermediate may be limited, its structural analogs (such as 1-benzyl-3-methylpiperidin-4-one) are classified as corrosive and are known to cause severe skin burns and eye damage[2].

  • The Benzyl Moiety (Lipophilicity): The presence of the benzyl group significantly increases the molecule's lipophilicity. This facilitates rapid dermal penetration if the compound contacts unprotected skin, bypassing the body's natural aqueous barriers.

  • The Piperidinone (Lactam) Core: This core acts as a reactive, mild organic base and a severe irritant. Upon contact with mucosal membranes or ocular tissue, it can cause immediate cellular damage and corneal burns[2].

  • The Hydroxyl Group: While the tertiary hydroxyl group at the C5 position introduces hydrogen-bonding capabilities that slightly reduce the compound's overall volatility, it does not mitigate the severe contact hazards posed by the lactam core.

Quantitative Hazard Data & PPE Selection Matrix

The following matrix summarizes the quantitative hazard vectors and the causal rationale for our PPE selection, compliant with standards for hazard assessment[3].

Hazard VectorCausality / Mechanistic RiskRequired PPESelf-Validation Check
Dermal Exposure Benzyl moiety increases lipophilicity, facilitating rapid dermal penetration. Lactam core acts as a severe corrosive[2].Double Gloving: 4-mil Nitrile (inner) + Butyl Rubber (outer). Flame-resistant lab coat + chemical apron.Perform a visual inspection for outer glove swelling or discoloration every 15 minutes.
Ocular Exposure Airborne dust from the solid compound can cause severe eye damage and irreversible corneal burns[2].Indirect-vented splash goggles + full face shield.Perform a head-shake test; ensure goggles form a complete, airtight seal against the face.
Inhalation Fine particulate dust can severely irritate respiratory mucosa upon inhalation.Chemical fume hood (face velocity >100 fpm)[4].Check digital hood monitor; ensure the sash is positioned at or below the 18-inch mark.

Standard Operating Procedure: PPE Donning & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step is successful.

Phase 1: Environmental Validation
  • Activate the Chemical Fume Hood: Turn on the hood and clear the workspace of unnecessary clutter to ensure laminar airflow.

  • Validation Check: Observe the digital airflow monitor. The protocol can only proceed if the face velocity is confirmed at ≥100 feet per minute (fpm). If the alarm sounds, the system invalidates the operational state—halt work immediately.

Phase 2: PPE Donning Sequence
  • Don Inner Gloves: Apply 4-mil nitrile gloves. Causality: Provides baseline dexterity and a secondary barrier against microscopic tears in the outer layer.

  • Don Lab Coat & Apron: Put on a flame-resistant (FR) lab coat, followed by a chemical-resistant apron. Causality: The apron prevents corrosive powders from adhering to woven lab coat fibers, which could cause delayed dermal exposure.

  • Don Ocular Protection: Apply indirect-vented splash goggles and a full face shield. Validation Check: Adjust the ratcheting suspension of the face shield so it does not shift during downward head movement.

  • Don Outer Gloves: Apply heavy-duty Butyl rubber gloves over the nitrile gloves. Causality: Butyl rubber provides superior chemical resistance to lipophilic benzyl-containing organics compared to standard thin-film nitrile.

Phase 3: Material Handling (The Experiment)
  • Prepare the Balance: Place an anti-static weigh boat on the analytical balance inside the fume hood. Causality: Piperidinone powders can hold static charges; anti-static boats prevent the sudden aerosolization of corrosive particulates.

  • Transfer the Compound: Use a grounded stainless-steel spatula to transfer the 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one.

  • Seal and Validate: Seal the primary container immediately after transfer. Validation Check: Run a gloved finger around the cap to ensure it is threaded flush, preventing moisture ingress that could degrade the compound.

Operational Workflow Visualization

PPE_Workflow A 1. Hazard Assessment (OSHA 29 CFR 1910.132) B 2. Verify Fume Hood Face Velocity (>100 fpm) A->B C 3. Don Inner Gloves (4 mil Nitrile) B->C D 4. Don Flame-Resistant Lab Coat & Apron C->D E 5. Don Splash Goggles & Face Shield D->E F 6. Don Outer Gloves (Butyl Rubber) E->F G 7. Handle 1-Benzyl-5-hydroxy- 5-methylpiperidin-2-one F->G

Figure 1: PPE donning and operational workflow for handling piperidinone derivatives.

Disposal and Waste Management Plan

According to the National Research Council's [4], chemical waste must be strictly segregated to prevent incompatible reactions.

  • Solid Waste Segregation: Dispose of all contaminated solid consumables (outer gloves, weigh boats, disposable spatulas) into a designated, clearly labeled "Hazardous Solid Waste - Corrosive Organics" bin.

  • Liquid Waste Segregation: If the compound was dissolved in a solvent, segregate the waste into a "Non-Halogenated Organic Waste" carboy (unless complexed with halogenated solvents like DCM, which requires the "Halogenated" stream).

    • Validation Check: Verify the pH of the aqueous/organic waste stream. If it is highly basic due to the piperidinone core, neutralize it to pH 6-8 before final bulking to prevent exothermic reactions in the waste carboy.

  • Surface Decontamination: Wipe down the analytical balance and fume hood surface using a 70% Isopropanol solution. Causality: Isopropanol effectively solubilizes the lipophilic benzyl compound without triggering a reactive event with the lactam core.

References

  • MolAid Chemical Database. (2020). (±)-1-benzyl-5-hydroxy-5-methylpiperidin-2-one (CAS: 664364-44-7). MolAid.[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. United States Department of Labor.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

Sources

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